Dilevalol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043828 | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75659-07-3, 72487-32-2 | |
| Record name | (+)-Labetalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilevalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Dilevalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILEVALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dilevalol's Mechanism of Action in Hypertension: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile characterized by non-selective beta-adrenergic blockade and selective beta-2 adrenergic partial agonism, also known as intrinsic sympathomimetic activity (ISA).[1][2][3][4][5] This dual mechanism of action distinguishes it from many other beta-blockers, as its antihypertensive effect is primarily mediated by vasodilation resulting from a decrease in systemic vascular resistance, with minimal impact on heart rate and cardiac output at rest.[3][6] This document provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's antihypertensive efficacy stems from a combination of two key pharmacological properties:
-
Non-Selective Beta-Adrenergic Antagonism: this compound acts as an antagonist at both beta-1 and beta-2 adrenergic receptors.[7] Blockade of beta-1 receptors in the heart contributes to the reduction of heart rate and myocardial contractility, particularly during exercise.[3]
-
Selective Beta-2 Adrenergic Partial Agonism (Intrinsic Sympathomimetic Activity): Crucially, this compound also functions as a partial agonist at beta-2 adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels and the bronchi.[2][8][9] This intrinsic sympathomimetic activity leads to vasodilation and a subsequent decrease in total peripheral resistance, which is the primary driver of its blood pressure-lowering effect.[2][7]
Notably, this compound exhibits negligible alpha-1 adrenergic blocking activity, which minimizes the risk of orthostatic hypotension often associated with agents like its parent compound, labetalol.[10]
Receptor Binding and Potency
| Property | Description | Citation |
| Beta-2 Agonist Potency | Approximately seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture of labetalol. | [1] |
| Non-selective Beta Antagonist Potency | Approximately four times more potent as a non-selective beta antagonist compared to the racemic mixture of labetalol. | [1] |
| Beta vs. Alpha-1 Receptor Potency | 300- to 1,000-fold more potent at beta-adrenergic receptors than at alpha-1 adrenergic receptors. | [7] |
| Beta-2 Agonist Relaxing Potency | The relaxing potency of this compound is approximately 4.7 times more potent than that of labetalol. | [8] |
Hemodynamic Effects in Hypertension
Clinical trials in patients with mild to moderate hypertension have quantified the hemodynamic effects of this compound. The primary effect is a reduction in blood pressure driven by a decrease in systemic vascular resistance, with a lesser impact on cardiac output and heart rate compared to traditional beta-blockers.
| Hemodynamic Parameter | Acute Treatment (400 mg this compound) | Subchronic Treatment (mean daily dose 1,042 mg) | Citation |
| Mean Arterial Pressure (MAP) | Significant reduction (p < 0.0001) | Significant reduction (p < 0.0001) | [2] |
| Systemic Vascular Resistance Index (SVRI) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | [2] |
| Cardiac Index (CI) | Not significantly altered | Not significantly altered | [2] |
| Heart Rate (HR) | Less significant reduction compared to cardioselective beta-blockers (p < 0.006) | Less significant reduction compared to cardioselective beta-blockers (p < 0.006) | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways involved in this compound's mechanism of action and the logical relationship of its dual properties.
Caption: this compound's dual mechanism of action at beta-adrenergic receptors.
Caption: Logical flow of this compound's antihypertensive effect.
Experimental Protocols
The characterization of this compound's pharmacological profile involves standard in vitro and in vivo experimental procedures.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor.[1]
Objective: To determine the binding affinity (Ki) of this compound for beta-1, beta-2, and alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the adrenergic receptor subtypes of interest (e.g., heart for beta-1, lung for beta-2, and liver for alpha-1).[1] The tissue is homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Competition Binding Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]dihydroalprenolol for beta-receptors or [³H]prazosin for alpha-1 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membrane fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on rest and supine exercise hemodynamics in mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in normotensive and hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic beta-sympathomimetic activity of this compound, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound – Chiralpedia [chiralpedia.com]
Dilevalol's Profile: A Deep Dive into its Selective Beta-2 Adrenergic Agonist Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dilevalol, the (R,R')-stereoisomer of labetalol, is a third-generation beta-adrenergic receptor antagonist with a unique pharmacological profile. Unlike its parent compound, labetalol, which exhibits mixed alpha-1 and non-selective beta-adrenergic blockade, this compound combines non-selective beta-adrenoceptor antagonism with a clinically significant selective partial agonist activity at the beta-2 adrenergic receptor.[1][2] This intrinsic sympathomimetic activity (ISA) at the beta-2 receptor is the primary mechanism behind its vasodilatory effects, leading to a reduction in systemic vascular resistance.[1][3] This whitepaper provides a comprehensive technical overview of this compound's selective beta-2 adrenergic agonist activity, detailing its receptor binding profile, functional potency, and the experimental methodologies used for its characterization.
Pharmacological Profile: A Tale of Two Actions
This compound's therapeutic efficacy as an antihypertensive agent stems from its dual interaction with the beta-adrenergic system. It acts as an antagonist at both beta-1 and beta-2 adrenergic receptors, while simultaneously exhibiting partial agonism selectively at the beta-2 receptor. This distinct profile differentiates it from traditional non-selective beta-blockers and other beta-blockers with ISA.
Receptor Binding Affinity
Table 1: Comparative Beta-Adrenergic Receptor Binding Affinities (Qualitative)
| Compound | Beta-1 Receptor Affinity | Beta-2 Receptor Affinity | Primary Reference(s) |
| This compound | Non-selective Antagonist | Non-selective Antagonist / Partial Agonist | [1][2] |
| Labetalol | Non-selective Antagonist | Non-selective Antagonist | [4] |
| Propranolol | Non-selective Antagonist | Non-selective Antagonist | [2] |
| Metoprolol | Selective Antagonist | Lower Affinity | [5] |
| Atenolol | Selective Antagonist | Lower Affinity | [6] |
Note: This table provides a qualitative comparison based on available literature. Quantitative Ki values for this compound were not found in the searched resources.
Functional Activity: Beta-2 Adrenergic Agonism
The partial agonist activity of this compound at the beta-2 adrenergic receptor is a key feature that contributes to its vasodilator effect. This activity is quantified by determining the compound's potency (EC₅₀) and intrinsic activity (α).
-
Potency (EC₅₀): The half-maximal effective concentration, representing the concentration of this compound required to elicit 50% of its maximal response.
-
Intrinsic Activity (α): A measure of the maximal effect of this compound in comparison to a full agonist, such as isoproterenol. An intrinsic activity between 0 and 1 indicates partial agonism.
Functional assays, such as isolated tissue experiments and adenylyl cyclase activation assays, are employed to determine these parameters.
Table 2: Functional Beta-2 Adrenergic Agonist Activity of this compound (Qualitative)
| Parameter | This compound | Labetalol | Isoproterenol (Full Agonist) | Primary Reference(s) |
| Potency (EC₅₀) | More potent than labetalol | - | High Potency | [1] |
| Intrinsic Activity (α) | Partial Agonist | Lower Partial Agonist Activity | Full Agonist (α = 1) | [2][7] |
Note: This table provides a qualitative comparison based on available literature. Specific EC₅₀ and intrinsic activity values for this compound were not found in the searched resources.
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
The activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of this compound for beta-adrenergic receptors.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a beta-adrenoceptor antagonist with intrinsic sympathetic activity in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the beta 2-agonist properties of this compound: metabolic effects of intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Dichotomy of Dilevalol: A Technical Guide to its Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), represents a fascinating case study in the profound impact of stereochemistry on pharmacological activity. While the parent drug, labetalol, is a racemic mixture of four stereoisomers with a complex pharmacological profile, this compound was developed as a single isomer to refine its therapeutic effects. This technical guide provides an in-depth exploration of the stereochemistry and pharmacological actions of this compound and its fellow stereoisomers. It includes a comprehensive summary of their adrenergic receptor binding affinities, detailed experimental protocols for their evaluation, and a visual representation of their signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.
Introduction: The Significance of Chirality in Labetalol
Labetalol, a drug utilized for the management of hypertension, possesses two chiral centers, giving rise to four distinct stereoisomers: (R,R), (S,R), (R,S), and (S,S). The spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with its biological targets, leading to a remarkable separation of pharmacological effects among the isomers. This compound is the (R,R)-isomer of labetalol.[1][2][3] The decision to develop this compound as a single-isomer drug was driven by the desire to harness a specific set of pharmacological properties while minimizing others present in the racemic mixture.
Stereochemistry and Pharmacological Profile of Labetalol Isomers
The four stereoisomers of labetalol exhibit markedly different affinities and activities at adrenergic receptors. This stereoselectivity is the cornerstone of their distinct pharmacological profiles.
-
(R,R)-Isomer (this compound): This isomer is a potent, non-selective β-adrenoceptor antagonist with significant partial agonist activity at β2-adrenoceptors.[1][4] Its α1-blocking activity is negligible.[4] The combination of β-blockade and β2-mediated vasodilation contributes to its antihypertensive effect.[1][4]
-
(S,R)-Isomer: This isomer is primarily responsible for the α1-adrenoceptor blocking activity of racemic labetalol. It possesses considerably weaker β-blocking activity compared to the (R,R)-isomer.
-
(R,S)-Isomer and (S,S)-Isomer: These two isomers are generally considered to have weak or no significant activity at α- or β-adrenoceptors.
Quantitative Pharmacological Data
The following table summarizes the antagonist potencies (pA2 values) of the four stereoisomers of labetalol at α1, β1, and β2-adrenergic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) | Primary Pharmacological Activity |
| (R,R)-Dilevalol | ~5.5 | ~8.3 | ~8.1 | Non-selective β-blocker with β2 partial agonism |
| (S,R)-Labetalol | ~7.4 | ~6.5 | ~6.2 | Potent α1-blocker |
| (R,S)-Labetalol | ~5.2 | ~6.8 | ~6.5 | Weak α1 and β-blocker |
| (S,S)-Labetalol | Inactive | Inactive | Inactive | Inactive |
Note: pA2 values are approximate and can vary depending on the experimental conditions and tissue used. This table is compiled from various sources to provide a comparative overview.
This compound's β2-agonist activity is a key feature, contributing to its vasodilatory properties. While a precise EC50 value for this effect is not consistently reported across the literature, it is established to be a potent and selective β2 partial agonist.[1][4] It is reported to be seven-fold more potent as a selective beta-2 agonist compared to the racemic mixture.[1]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
β1-Adrenergic Receptor Antagonism
This compound acts as an antagonist at β1-adrenergic receptors, primarily located in the heart. This action blocks the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to a decrease in heart rate, myocardial contractility, and cardiac output.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and kinetic-dynamic relationships of this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ghost of Dilevalol: A Technical Guide to a Drug's Withdrawal Due to Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilevalol, the (R,R)-isomer of the antihypertensive drug labetalol, was withdrawn from the market shortly after its introduction due to an unacceptable incidence of hepatotoxicity. This in-depth technical guide explores the history of this compound's withdrawal, focusing on the clinical and experimental evidence of its liver toxicity. We delve into the proposed immune-mediated mechanisms, supported by experimental data, and provide detailed protocols for relevant assays. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development, offering valuable lessons from a historical case of drug-induced liver injury (DILI).
Introduction: The Rise and Fall of this compound
This compound was developed as a second-generation beta-blocker with vasodilating properties, offering potential advantages over existing antihypertensive therapies.[1][2] As the (R,R)-stereoisomer of labetalol, it exhibited a distinct pharmacological profile.[1] However, post-marketing surveillance and clinical trials revealed a concerning number of cases of liver injury, leading to its withdrawal from the market.[3] This event highlighted the challenges in predicting idiosyncratic DILI and underscored the importance of robust post-marketing safety monitoring.
Clinical Evidence of Hepatotoxicity
Labetalol-Induced Liver Injury: A Clinical Analogue
Case reports of labetalol-induced hepatotoxicity provide valuable insights into the potential clinical and laboratory features of this compound-associated liver injury. These cases often present with a hepatocellular pattern of injury, characterized by significant elevations in serum aminotransferases.
Table 1: Summary of Labetalol-Induced Hepatotoxicity Case Reports
| Age | Gender | Dosage | Latency to Onset | Peak ALT (U/L) | Peak AST (U/L) | Peak Bilirubin (mg/dL) | Outcome | Reference |
| 39 | Female | 200 mg twice daily | 1 month post-conception | 1,099 | 360 | Normal (0.5) | Improved after discontinuation | [5][6] |
| Not Stated | Not Stated | Not Stated | Not Stated | 206 | 524 | Normal (0.5) | Not Stated | [6] |
| 63 | Female | 200 mg daily | 3 months | Not specified in detail | Not specified in detail | 3.6 | Recovered initially, fatal upon rechallenge | [3] |
Note: ALT and AST values can rise 10 to 100 times the baseline in labetalol-induced hepatotoxicity. Normal ranges for AST are approximately 5-40 U/L and for ALT are about 7-56 U/L.[5][7]
Experimental Evidence and Mechanistic Insights
Metabolism of this compound and Formation of Reactive Metabolites
The biotransformation of this compound involves both Phase I and Phase II metabolism. Studies have identified several metabolites, including catechol-like metabolites formed through hydroxylation of the benzamide (B126) ring.[10] These catechol moieties are susceptible to oxidation, potentially forming reactive quinone species that can covalently bind to cellular macromolecules, including proteins, forming haptens that can be recognized by the immune system.[11][12][13]
The Role of the Immune System: The Lymphocyte Transformation Test (LTT)
The involvement of the immune system in this compound-induced hepatotoxicity was investigated using the Lymphocyte Transformation Test (LTT). This ex vivo assay measures the proliferation of a patient's lymphocytes in response to a specific drug, indicating a drug-specific memory T-cell response.[8][14]
The following is a generalized, step-by-step protocol for the LTT based on methodologies described in the literature for investigating drug hypersensitivity.[14][15][16]
Objective: To assess the in vitro proliferative response of peripheral blood mononuclear cells (PBMCs) from a patient with suspected this compound-induced hepatotoxicity upon stimulation with the drug.
Materials:
-
Patient and healthy control peripheral blood samples collected in heparinized tubes.
-
Ficoll-Paque density gradient medium.
-
RPMI 1640 culture medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
This compound hydrochloride solution (sterile, various concentrations).
-
Phytohemagglutinin (PHA) as a positive control.
-
[³H]-thymidine for proliferation measurement.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature to separate the PBMC layer.
-
Carefully aspirate the PBMC layer and wash twice with PBS.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Culture and Stimulation:
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into 96-well round-bottom microtiter plates.
-
Add 100 µL of the this compound solution at various final concentrations (e.g., 1, 10, 50 µg/mL) to triplicate wells.
-
Add 100 µL of medium alone to triplicate wells as a negative control.
-
Add 100 µL of PHA solution to triplicate wells as a positive control.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 5-6 days.
-
-
Measurement of Proliferation:
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Calculate the Stimulation Index (SI) as: SI = (Mean CPM of drug-stimulated culture) / (Mean CPM of unstimulated control culture).
-
An SI value ≥ 2 is typically considered a positive response.
-
Proposed Signaling Pathway of this compound-Induced Hepatotoxicity
Based on the evidence of an immune-mediated mechanism and the known metabolism of this compound, a plausible signaling pathway for its hepatotoxicity can be proposed. This pathway involves the formation of reactive metabolites, haptenization of cellular proteins, and subsequent activation of the adaptive immune system.
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Conclusion and Future Perspectives
The case of this compound serves as a critical reminder of the potential for idiosyncratic drug-induced liver injury, even with compounds that show promise in preclinical and early clinical development. The proposed immune-mediated mechanism, initiated by the formation of reactive metabolites, aligns with current understanding of many DILI events. Further research into the specific protein targets of this compound's reactive metabolites and the precise T-cell epitopes involved could provide a more complete picture of its hepatotoxic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for investigating similar instances of DILI and for developing safer pharmaceuticals in the future. The lessons learned from this compound's withdrawal continue to be relevant in the ongoing effort to improve drug safety and predict idiosyncratic adverse reactions.
References
- 1. aaaai.org [aaaai.org]
- 2. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol-Induced Hepatotoxicity during Pregnancy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
- 8. mdpi.com [mdpi.com]
- 9. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary metabolites of (R),(R)-labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 14. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Western University [schulich.uwo.ca]
Preclinical Pharmacology of Dilevalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist. Its unique pharmacological profile, characterized by non-selective beta-adrenoceptor blockade combined with selective beta-2 partial agonism, positioned it as a novel antihypertensive agent. This dual mechanism of action allows for the reduction of blood pressure primarily through vasodilation, by lowering systemic vascular resistance, without a significant impact on heart rate or cardiac output.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The information is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology.
Mechanism of Action
This compound's primary mechanism of action involves a dual interaction with the adrenergic system:
-
Non-selective Beta-Adrenoceptor Antagonism: this compound acts as a competitive antagonist at both β1 and β2-adrenergic receptors.[4] Its potency as a beta-blocker is comparable to that of propranolol.[4] This action contributes to its antihypertensive effects by blocking the effects of catecholamines on the heart and other tissues.
-
Selective Beta-2 Partial Agonism: Unlike traditional beta-blockers, this compound possesses intrinsic sympathomimetic activity, acting as a partial agonist at β2-adrenergic receptors.[2][4] This agonistic activity at vascular β2 receptors leads to smooth muscle relaxation and vasodilation, which is the primary mechanism for its blood pressure-lowering effect.[4] This vasodilator response is inhibited by nonselective beta-blockers like propranolol.[4]
This compound exhibits minimal to no alpha-1 adrenergic blocking activity at therapeutic doses, distinguishing it from its parent compound, labetalol.[4] It is reported to be 300 to 1,000 times more potent at beta-adrenoceptors than at alpha-1 adrenoceptors.[4]
Receptor Binding and Functional Activity
The interaction of this compound with adrenergic receptors has been characterized in various preclinical models. The following tables summarize the available quantitative data on its receptor affinity and functional potency.
Table 1: Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Animal Model/Tissue | Parameter | Value | Reference |
| Beta-1 Adrenoceptor | Rat Left Atria | pA2 | 8.98 | [5] |
| Beta Adrenoceptors | General Statement | Potency Ratio | 300-1000 fold more potent at beta- than at alpha-1 adrenoceptors | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency.
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Effect | Dose Range (oral) | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Antihypertensive | 2.5 - 50 mg/kg | Dose-dependent reduction in blood pressure, primarily by decreasing peripheral resistance without affecting cardiac output. Heart rate was not significantly affected. | [4] |
| Dogs with Renal Hypertension | Antihypertensive | Not Specified | Demonstrated antihypertensive activity. | [4] |
Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models is limited in the publicly available literature. The majority of published pharmacokinetic studies were conducted in humans. For illustrative purposes, human pharmacokinetic data is presented below. Researchers should be cautious when extrapolating these findings to preclinical models.
Table 3: Pharmacokinetic Parameters of this compound in Humans (for illustrative purposes)
| Parameter | Route | Value | Species | Reference |
| Bioavailability | Oral | ~11-14% | Human | [3] |
| Time to Peak Concentration (Tmax) | Oral (200 mg) | 1.4 hours | Human | [3] |
| Elimination Half-life (t1/2) | Oral | 8.3 hours | Human | [3] |
| Elimination Half-life (t1/2) | Intravenous | 12 hours | Human | [3] |
| Volume of Distribution (Vd) | Intravenous | 24.6 L/kg | Human | [3] |
| Total Body Clearance | Intravenous | 23.2 mL/min/kg | Human | [3] |
Disclaimer: The data in this table is from human clinical studies and is provided for informational purposes only. It is not representative of preclinical animal models.
Experimental Protocols
In Vitro Beta-Adrenoceptor Antagonist Activity Assessment
Objective: To determine the antagonist potency (pA2) of this compound at β1-adrenoceptors in isolated rat atria.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: The atria are subjected to electrical field stimulation to induce regular contractions.
-
Agonist Response: A cumulative concentration-response curve to a non-selective beta-agonist, such as isoprenaline, is established to determine the baseline inotropic response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined equilibration period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to isoprenaline is generated in the presence of this compound.
-
Data Analysis: The magnitude of the rightward shift in the isoprenaline concentration-response curve caused by this compound is used to calculate the pA2 value using the Schild equation. This process is repeated with multiple concentrations of this compound to ensure competitive antagonism.
In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect and hemodynamic profile of this compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Blood Pressure Measurement: Blood pressure and heart rate are measured in conscious, restrained rats using a tail-cuff method. Baseline measurements are taken for several days to acclimate the animals and obtain stable readings.
-
Drug Administration: this compound is administered orally via gavage at various doses (e.g., 2.5, 5, 10, 25, 50 mg/kg). A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Hemodynamic Monitoring: Blood pressure and heart rate are monitored at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Advanced Hemodynamic Measurements (Optional): In a subset of anesthetized animals, a catheter can be inserted into the carotid artery and jugular vein to measure cardiac output, systemic vascular resistance, and other hemodynamic parameters directly.
-
Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Visualizations
Signaling Pathways and Mechanisms
Caption: Dual mechanism of action of this compound.
Experimental Workflow
References
- 1. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of this compound in normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Pharmacological Impact of Dilevalol on Systemic Vascular Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hemodynamic effects of dilevalol, with a primary focus on its mechanism of action and its impact on systemic vascular resistance. This compound, the R,R'-stereoisomer of labetalol, is a third-generation beta-adrenoceptor antagonist.[1] Its antihypertensive properties are primarily attributed to its vasodilatory action, which leads to a reduction in systemic vascular resistance.[2][3] This guide synthesizes findings from key clinical studies, details the experimental protocols used for its evaluation, and presents quantitative data in a comparative format.
Mechanism of Action: A Dual Modality
This compound's unique pharmacological profile is characterized by a combination of nonselective beta-adrenoceptor blockade and selective beta-2 adrenoceptor partial agonism.[1][2] This dual action distinguishes it from conventional beta-blockers. While the beta-blocking activity contributes to its antihypertensive effects, the intrinsic sympathomimetic activity at the beta-2 receptor is the primary driver of its vasodilatory effect, leading to a decrease in total peripheral resistance.[4][5] Unlike its isomer, labetalol, this compound possesses negligible alpha-1 blocking activity.[1]
The signaling pathway for this compound's vasodilatory effect is initiated by its partial agonist activity at beta-2 adrenergic receptors on vascular smooth muscle cells. This stimulation is believed to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.
Quantitative Hemodynamic Effects of this compound
Clinical studies have consistently demonstrated that this compound effectively lowers blood pressure by reducing systemic vascular resistance, while having minimal impact on cardiac output and heart rate at rest.[2][3] The following table summarizes the quantitative data from several key studies on the hemodynamic effects of this compound.
| Study Population | This compound Dosage | Duration | Mean Arterial Pressure (MAP) | Systemic Vascular Resistance (SVR) / Systemic Vascular Resistance Index (SVRI) | Cardiac Index (CI) | Heart Rate (HR) |
| Hypertensive Patients [6] | 400 mg (acute) | Single Dose | ↓ (p < 0.0001) | ↓ SVRI (p < 0.001) | Not significantly altered | ↓ (less than cardioselective agents) |
| Hypertensive Patients [6] | Mean: 1042 mg/day (subchronic) | - | ↓ (p < 0.0001) | ↓ SVRI (p < 0.001) | Not significantly altered | ↓ (less than cardioselective agents) |
| Normotensive & Hypertensive Subjects [7] | 200 mg & 400 mg | Acute & Long-term | ↓ (significant) | Poorly modified (forearm) | - | - |
| Mild to Moderate Hypertensive Subjects [8] | 400 mg twice daily | 2 weeks | - | ↓ at rest | ↓ on exercise | ↓ on exercise |
| Essential Hypertension Patients [9] | 50-200 mg daily | 6 weeks | ↓ (significant) | Unchanged | Unchanged | Unchanged |
| Conscious Spontaneously Hypertensive Rats [5] | 3 mg/kg i.v. | - | ↓ by 58 ± 8 mmHg (p < 0.05) | ↓ by 171 ± 27 dyne.sec.cm-5/100 g (p < 0.05) | Not significantly changed | - |
| Conscious Spontaneously Hypertensive Rats [5] | 10 mg/kg oral | - | ↓ by 19 ± 3 mmHg (p < 0.05) | ↓ 38 ± 6% (mesenteric) | - | - |
| Conscious Spontaneously Hypertensive Rats [5] | 25 mg/kg oral | - | ↓ by 37 ± 5 mmHg (p < 0.05) | ↓ 18 ± 8% (hindlimb), 33 ± 2% (mesenteric), 43 ± 4% (renal) | - | - |
Experimental Protocols
The evaluation of this compound's hemodynamic effects has involved a variety of experimental designs, from studies in animal models to clinical trials in human subjects. The following provides an overview of the methodologies employed in key studies.
Human Studies:
-
Study Design: Double-blind, placebo-controlled, and comparative trials against other antihypertensive agents such as atenolol, metoprolol, and propranolol (B1214883).[3][6][7]
-
Subject Population: Healthy volunteers and patients with mild to moderate essential hypertension.[7][8]
-
Drug Administration: Oral administration of this compound in doses ranging from 50 mg to 1600 mg daily, as single or divided doses.[9][10] Intravenous administration has also been studied.[3][11]
-
Hemodynamic Measurements:
-
Pulsed Doppler Flowmetry: Used to assess forearm hemodynamics, including brachial artery diameter and blood flow.[7]
-
Right-Sided Cardiac Catheterization: Performed to measure hemodynamic parameters at rest and during exercise, including cardiac output, right atrial pressure, and pulmonary artery wedge pressure.[8]
-
Standard Hemodynamic Monitoring: Measurement of heart rate and blood pressure.[6] Cardiac index and systemic vascular resistance index were calculated from these measurements.
-
Animal Studies:
-
Animal Models: Spontaneously hypertensive rats (SHR) and dogs with renal hypertension.[5][12]
-
Drug Administration: Intravenous and oral administration of this compound.[5]
-
Hemodynamic Measurements:
-
Doppler Flow Probes: Chronically implanted to measure regional blood flow and calculate vascular resistance in various vascular beds (mesenteric, renal, hindlimb).[5]
-
Direct Arterial Cannulation: For continuous blood pressure monitoring.
-
Conclusion
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of beta 2-receptor stimulation in the peripheral vascular actions of the antihypertensive this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemodynamic Effects of this compound Following Acute and Long-Term Administration in Normal and Hypertensive Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on rest and supine exercise hemodynamics in mild to moderate systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and propranolol on hemodynamics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of clinical trials of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Dilevalol on Cardiac Output and Heart Rate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R')-isomer of labetalol, is an antihypertensive agent with a unique pharmacological profile, acting as a nonselective β-adrenergic antagonist and a selective β2-adrenergic agonist. This dual mechanism of action results in vasodilation and a subsequent reduction in blood pressure, primarily by decreasing systemic vascular resistance.[1][2][3] This technical guide provides an in-depth analysis of the impact of this compound on two critical hemodynamic parameters: cardiac output and heart rate. It synthesizes quantitative data from key clinical studies, details the experimental protocols used for these assessments, and visualizes the underlying signaling pathways.
Data Presentation: Hemodynamic Effects of this compound
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound on cardiac output, heart rate, and other relevant hemodynamic parameters.
Table 1: Effect of this compound on Hemodynamic Parameters in Hypertensive Patients (Acute and Subchronic Treatment)
| Parameter | Baseline (Mean ± SD) | Acute this compound (400 mg) (Mean ± SD) | Subchronic this compound (Mean daily dose 1,042 mg) (Mean ± SD) | p-value (vs. Baseline) |
| Mean Arterial Pressure (mmHg) | 124 ± 11 | 110 ± 12 | 105 ± 10 | < 0.0001 |
| Cardiac Index (L/min/m²) | 3.1 ± 0.6 | 3.2 ± 0.7 | 3.1 ± 0.6 | Not Significant |
| Systemic Vascular Resistance Index (dyne·s·cm⁻⁵·m²) | 3250 ± 750 | 2750 ± 680 | 2680 ± 650 | < 0.001 |
| Heart Rate (beats/min) | 78 ± 10 | 72 ± 9 | 71 ± 9 | < 0.05 |
Data synthesized from a study involving 34 hypertensive patients.[2]
Table 2: Comparative Hemodynamic Effects of this compound, Atenolol, and Metoprolol
| Parameter | This compound (Subchronic) | Atenolol/Metoprolol (Subchronic) |
| Change in Mean Arterial Pressure | Significant Reduction | Significant Reduction |
| Change in Cardiac Index | Not Significantly Altered | Significant Reduction |
| Change in Systemic Vascular Resistance Index | Significant Reduction | Concomitant Increase |
| Change in Heart Rate | Significantly Less Reduction | Significant Reduction |
This table provides a comparative summary of the hemodynamic effects observed in a study comparing this compound with cardioselective β-blockers.[2]
Table 3: Comparison of this compound and Nifedipine (B1678770) on Resting and Exercise Heart Rate
| Parameter | This compound | Nifedipine | p-value |
| Resting Heart Rate (beats/min) | 73 | 92 | < 0.01 |
| Exercise-Induced Rise in Heart Rate (beats/min) | 36 | 48 | < 0.01 |
Data from a double-blind crossover comparison in 16 hypertensive patients after one month of administration.[3][4]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Hemodynamic Measurements in Hypertensive Patients
Objective: To evaluate the acute and subchronic hemodynamic effects of this compound in patients with hypertension.
Methodology:
-
Patient Population: 34 hypertensive patients were enrolled in the study.
-
Study Design: Hemodynamic measurements were obtained at baseline, after the first acute dose, and after a period of subchronic treatment.
-
Drug Administration:
-
Acute Treatment: A single oral dose of this compound (400 mg) was administered.
-
Subchronic Treatment: Patients received a mean daily dose of 1,042 mg of this compound.
-
-
Hemodynamic Monitoring:
-
Cardiac Output: Measured using the thermodilution technique via a Swan-Ganz catheter.
-
Blood Pressure: Mean arterial pressure (MAP) was monitored invasively.
-
Heart Rate: Continuously monitored via electrocardiogram (ECG).
-
Systemic Vascular Resistance Index (SVRI): Calculated using the formula: SVRI = (MAP - Mean Right Atrial Pressure) / Cardiac Index * 80.
-
-
Data Analysis: Statistical analysis was performed to compare hemodynamic parameters at baseline with those after acute and subchronic treatment. A p-value of less than 0.05 was considered statistically significant.
Based on the methodology described in the study by Wallin JD, et al.[2]
Comparative Study of this compound and Nifedipine
Objective: To compare the effects of this compound and nifedipine on heart rate, blood pressure, and muscle blood flow at rest and during exercise in hypertensive patients.
Methodology:
-
Patient Population: 16 hypertensive patients participated in the study.
-
Study Design: A double-blind, crossover comparison was conducted.
-
Drug Administration: Patients received one month of administration of either this compound or nifedipine.
-
Hemodynamic Monitoring:
-
Heart Rate and Blood Pressure: Measured at rest and during exercise.
-
Muscle Blood Flow: Assessed using strain-gauge plethysmography at rest and after exercise.
-
-
Data Analysis: A comparative analysis of the hemodynamic parameters between the this compound and nifedipine treatment groups was performed.
Based on the methodology described in the study by Walley T, et al.[3][4]
Mandatory Visualization
Signaling Pathways
The vasodilatory effect of this compound is primarily mediated through its agonist activity at β2-adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates this signaling pathway.
Caption: this compound's β2-adrenergic agonist signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of an antihypertensive drug like this compound.
References
- 1. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Investigating Beta-Adrenergic Signaling Using Dilevalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the R,R-stereoisomer of labetalol, is a unique pharmacological tool for investigating the intricacies of beta-adrenergic signaling.[1] It possesses a dual mechanism of action, functioning as a non-cardioselective beta-adrenoceptor antagonist while also exhibiting substantial partial agonist activity at beta-2 adrenergic receptors.[2] This distinct profile allows for the selective exploration of beta-2 receptor-mediated pathways in the presence of broad beta-receptor blockade.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro assays to characterize beta-adrenergic signaling pathways.
Pharmacological Profile of this compound
This compound's antihypertensive effect is primarily attributed to its vasodilator properties, which are a direct result of its selective partial agonism at beta-2 adrenergic receptors.[3][4] This leads to a reduction in systemic vascular resistance.[4] Concurrently, its nonselective beta-blocking activity prevents reflex tachycardia.[5]
Quantitative Pharmacological Data
Table 1: this compound Receptor Binding and Potency
| Parameter | Receptor Subtype | Value | Notes |
| Binding Affinity (Ki/Kd) | β1-Adrenergic | Data not available | Non-selective beta-blocker. |
| β2-Adrenergic | Data not available | Acts as a partial agonist. | |
| Functional Activity | |||
| Beta-Blockade Potency | β1 and β2 | ~4x more potent than labetalol | Potency is comparable to propranolol.[6] |
| Beta-2 Agonist Potency | β2-Adrenergic | ~7x more potent than labetalol | |
| Alpha-1 Blockade | α1-Adrenergic | Negligible | 300- to 1,000-fold more potent at beta- than at alpha-1 adrenergic receptors.[6] |
Table 2: Comparative Potency of this compound
| Compound | Primary Activity | Relative Potency |
| This compound | Non-selective β-blocker, selective β2 partial agonist | - |
| Labetalol (racemic) | α1-blocker, non-selective β-blocker | This compound is 4x more potent as a β-blocker and 7x more potent as a β2-agonist.[3] |
| Propranolol | Non-selective β-blocker | This compound's β-antagonist potency is similar to propranolol.[6] |
Signaling Pathways and Experimental Workflows
This compound's dual-action mechanism allows for the dissection of beta-adrenergic signaling pathways. Its beta-2 partial agonism initiates the canonical Gs-protein coupled pathway, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). Its non-selective beta-blockade can be used to inhibit the effects of endogenous or exogenous beta-agonists on both beta-1 and beta-2 receptors.
This compound's dual mechanism of action on beta-adrenergic receptors.
Experimental workflow for characterizing this compound's activity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either beta-1 or beta-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add binding buffer.
-
Addition of Competitor: Add increasing concentrations of this compound to the appropriate wells. For determining non-specific binding, add a high concentration of a non-labeled beta-antagonist (e.g., propranolol).
-
Addition of Radioligand: Add a fixed concentration of the radioligand to all wells.
-
Addition of Membranes: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the beta-2 adrenergic receptor.
Materials:
-
Whole cells expressing beta-2 adrenergic receptors (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Isoproterenol (B85558) (a full beta-agonist, for comparison).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer (e.g., Hanks' Balanced Salt Solution with a PDE inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the stimulation buffer containing a PDE inhibitor for 15-30 minutes at 37°C.
-
Compound Addition: Add increasing concentrations of this compound or a reference agonist (isoproterenol) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Protocol 3: Isolated Tissue Functional Assay for Beta-Blockade
This protocol assesses the beta-blocking activity of this compound by measuring its ability to inhibit the relaxation of pre-contracted isolated tissue preparations (e.g., guinea pig trachea or rat aorta) induced by a beta-agonist.
Materials:
-
Isolated tissue (e.g., guinea pig tracheal rings or rat aortic rings).
-
Organ bath system with force transducer and data acquisition software.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Contracting agent (e.g., carbachol (B1668302) for trachea, phenylephrine (B352888) for aorta).
-
Isoproterenol (beta-agonist).
-
This compound stock solution.
Procedure:
-
Tissue Preparation: Dissect the tissue and mount it in the organ bath filled with gassed Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Contraction: Induce a submaximal, stable contraction with the appropriate contracting agent.
-
Cumulative Concentration-Response Curve (Control): Once the contraction is stable, add cumulative concentrations of isoproterenol to the bath to induce relaxation and generate a control dose-response curve.
-
Washout: Thoroughly wash the tissue to return it to baseline tension.
-
Incubation with this compound: Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve (in the presence of this compound): Repeat the cumulative addition of isoproterenol to generate a dose-response curve in the presence of this compound.
-
Data Analysis: Compare the dose-response curves for isoproterenol in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot to quantify the antagonist potency of this compound.
Conclusion
This compound's unique pharmacological profile as a non-selective beta-blocker with selective beta-2 partial agonist activity makes it a valuable tool for the detailed investigation of beta-adrenergic signaling. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the binding and functional characteristics of this compound and to explore its effects on downstream signaling pathways. This will aid in a deeper understanding of the differential roles of beta-1 and beta-2 adrenergic receptors in various physiological and pathological processes.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Hemodynamic Studies of Dilevalol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo hemodynamic studies of dilevalol. This compound is a selective beta-2 adrenergic agonist and a nonselective beta-adrenergic antagonist, which results in vasodilation and a reduction in blood pressure, primarily by decreasing systemic vascular resistance with minimal effect on cardiac output.[1][2][3]
Mechanism of Action
This compound, the R,R' optical isomer of labetalol, exerts its antihypertensive effects through a dual mechanism:
-
Nonselective Beta-Adrenergic Blockade: It blocks beta-1 and beta-2 adrenergic receptors, similar in potency to propranolol.[1]
-
Selective Beta-2 Adrenergic Agonism: It acts as a partial agonist at vascular beta-2 receptors, leading to vasodilation. This is the primary mechanism for its reduction of systemic vascular resistance.[1][2]
This combined action differentiates this compound from traditional beta-blockers, which typically reduce cardiac output without a significant decrease in total peripheral resistance.[2]
Signaling Pathway of this compound-Induced Vasodilation
The vasodilatory effect of this compound is mediated by the beta-2 adrenergic receptor signaling cascade in vascular smooth muscle cells.
Experimental Protocols
Herein are detailed protocols for evaluating the hemodynamic effects of this compound in two commonly used animal models: the Spontaneously Hypertensive Rat (SHR) and the anesthetized dog.
Hemodynamic Study in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive and vasodilatory effects of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (male, 14-16 weeks old)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., isoflurane (B1672236) or sodium pentobarbital)
-
Arterial catheter (e.g., Millar Mikro-Tip®)
-
Venous catheter
-
Electromagnetic flow probe
-
Data acquisition system
Experimental Workflow:
Procedure:
-
Animal Preparation: Anesthetize the SHR and place it on a heating pad to maintain body temperature.
-
Surgical Instrumentation:
-
Insert a catheter into the carotid artery for continuous blood pressure monitoring.
-
Place a catheter in the jugular vein for intravenous drug administration.
-
Position an electromagnetic flow probe around the ascending aorta to measure cardiac output.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Baseline Measurement: Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO), for a stable period.
-
Drug Administration: Administer this compound orally (2.5 to 50 mg/kg) or intravenously.[1] A control group should receive the vehicle.
-
Hemodynamic Monitoring: Continuously record MAP, HR, and CO for a predefined period post-administration.
-
Data Analysis:
-
Calculate Systemic Vascular Resistance (SVR) using the formula: SVR = (MAP - CVP) / CO, where Central Venous Pressure (CVP) is often assumed to be negligible in this model.
-
Analyze the changes in hemodynamic parameters from baseline and compare them between the this compound-treated and vehicle-treated groups.
-
Hemodynamic Study in Anesthetized Dogs
Objective: To evaluate the hemodynamic profile of this compound in a larger animal model, allowing for more detailed cardiovascular assessment.
Materials:
-
Beagle dogs (male or female, healthy)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., pentobarbital)
-
Arterial catheter
-
Swan-Ganz catheter
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the dog and initiate mechanical ventilation.
-
Surgical Instrumentation:
-
Insert a catheter into the femoral artery for systemic blood pressure measurement.
-
Introduce a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measuring cardiac output (by thermodilution), pulmonary artery pressure, and central venous pressure.
-
-
Stabilization: Allow for a 30-minute stabilization period after instrumentation.
-
Baseline Measurement: Record stable baseline measurements of MAP, HR, CO, and CVP.
-
Drug Administration: Administer this compound intravenously at doses ranging from 0.032 to 3.2 mg/kg.[4]
-
Hemodynamic Monitoring: Continuously monitor all hemodynamic parameters.
-
Data Analysis:
-
Calculate SVR using the formula: SVR = (MAP - CVP) / CO.
-
Evaluate the dose-dependent effects of this compound on the measured and calculated hemodynamic parameters.
-
Data Presentation
The following tables summarize the quantitative hemodynamic effects of this compound observed in in vivo studies.
Table 1: Hemodynamic Effects of Oral this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output | Change in Systemic Vascular Resistance | Reference |
| 2.5 - 50 | ↓ | No significant change | No significant change | ↓ | [1] |
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Cardiac Output | Change in Systemic Vascular Resistance | Reference |
| 0.1, 0.3, 1.0, 3.0 (µg, i.a. in hindlimb) | Not specified for MAP | Not specified | ↑ Femoral Blood Flow | ↓ | [3] |
| 3.0 | ↓ 58 ± 8 | Not specified | No significant change | ↓ | [3] |
| 0.032 | ↓ 20 ± 2 | Not specified | Not specified | Not specified | [4] |
| 0.1 | ↓ 31 ± 9 | Not specified | Not specified | Not specified | [4] |
| 3.2 | ↓ 41 ± 10 | Not specified | Not specified | Not specified | [4] |
Table 3: Hemodynamic Effects of this compound in Humans
| Route | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Cardiac Index | Change in Systemic Vascular Resistance | Reference |
| Oral/IV | Not specified | ↓ | ↓ slightly | Unchanged | ↓ | [1][5] |
| Oral | 1,042 mg (mean daily) | ↓ | ↓ less than cardioselective beta-blockers | Not significantly altered | ↓ | [4] |
Conclusion
The provided protocols and data offer a framework for the in vivo investigation of this compound's hemodynamic properties. These studies are crucial for understanding its therapeutic potential and mechanism of action in the context of hypertension and other cardiovascular diseases. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. droracle.ai [droracle.ai]
- 2. Hemodynamics of spontaneously hypertensive rats in conscious state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]
- 5. Systemic Vascular Resistance | SVR Overview & Calculation - Video | Study.com [study.com]
Application Notes and Protocols for the Determination of Dilevalol in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of dilevalol in biological matrices such as plasma, serum, and urine. The protocols outlined below are based on established methodologies and are intended to guide researchers in developing and implementing robust analytical procedures.
Introduction
This compound, the (R,R)-isomer of labetalol, is a potent adrenoceptor blocking agent. Accurate and precise measurement of its concentration in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. HPLC is a widely used technique for this purpose due to its sensitivity, specificity, and reproducibility. This document details two primary methods for sample preparation—Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT)—followed by HPLC analysis. A protocol for Solid-Phase Extraction (SPE) is also provided as a viable alternative.
General Experimental Workflow
The overall process for analyzing this compound in biological samples using HPLC involves several key stages, from sample collection to data interpretation.
Method 1: Liquid-Liquid Extraction (LLE) followed by HPLC with Fluorescence Detection
This method is highly sensitive and suitable for the determination of this compound in both plasma and urine.[1] It utilizes a liquid-liquid extraction procedure for sample cleanup and concentration, followed by reversed-phase HPLC with fluorescence detection for sensitive quantification.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma or urine in a screw-capped glass tube, add an appropriate amount of internal standard.
-
Add 0.5 mL of 1 M sodium carbonate buffer (pH ~10) and vortex for 30 seconds.
-
Add 5.0 mL of diethyl ether, cap the tube, and shake vigorously for 15 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (diethyl ether) to a clean tube.
-
To the organic extract, add 200 µL of 0.05 M phosphoric acid. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Aspirate and discard the upper organic layer.
-
Inject an aliquot (typically 50-100 µL) of the remaining aqueous layer into the HPLC system.
2. HPLC Conditions
-
Column: PRP-1 (150 x 4.1 mm, 5 µm) or equivalent polymeric reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH to optimize fluorescence.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 230 nm, Em: 340 nm).
-
Injection Volume: 50-100 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Quantitative Data Summary
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 1 - 800 ng/mL | 20 - 400 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 1 ng/mL | 20 ng/mL | [1] |
| Intra-assay Precision (CV%) | < 6% | < 4% | [1] |
Method 2: Protein Precipitation (PPT) followed by HPLC-UV/MS
This method offers a simpler and faster sample preparation approach compared to LLE.[2][3][4] It is particularly useful for high-throughput analysis, although it may be more susceptible to matrix effects.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if compatible with MS detection).[2][5]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase to increase concentration.
-
Inject an aliquot into the HPLC system.
References
- 1. High-performance liquid chromatographic assay for this compound in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. norlab.com [norlab.com]
Establishing Dose-Response Curves for Dilevalol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-stereoisomer of labetalol (B1674207), is an antihypertensive agent with a unique pharmacological profile. It acts as a non-selective beta-adrenergic antagonist and a selective beta-2-adrenergic agonist.[1][2] This dual mechanism of action results in vasodilation and a decrease in systemic vascular resistance, leading to a reduction in blood pressure with minimal impact on heart rate.[1][3] Establishing accurate dose-response curves is a critical step in the preclinical and clinical development of this compound to determine its potency, efficacy, and therapeutic window. These application notes provide detailed protocols for generating in vitro and in vivo dose-response data for this compound.
Data Presentation
In Vitro Dose-Response Data
Table 1: In Vitro Beta-Adrenergic Receptor Blockade by this compound in Canine Cardiac Purkinje Fibers
| This compound Concentration (M) | Inhibition of Isoproterenol-Induced Tachycardia (%) |
| 1 x 10⁻⁹ | 15 |
| 1 x 10⁻⁸ | 40 |
| 1 x 10⁻⁷ | 75 |
| 1 x 10⁻⁶ | 90 |
Note: The data presented in this table is illustrative and based on the reported effective concentration range in isolated canine cardiac tissues. The percentage of inhibition is a representative example of a typical dose-response relationship.
In Vivo Dose-Response Data
Table 2: Antihypertensive Effect of Orally Administered this compound in Spontaneously Hypertensive Rats (SHR)
| This compound Dose (mg/kg) | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| 2.5 | 10 |
| 5 | 18 |
| 10 | 25 |
| 25 | 35 |
| 50 | 42 |
Note: This data is a representative example based on the effective oral dose range identified in preclinical studies with spontaneously hypertensive rats. The specific MAP reduction values are illustrative to demonstrate a dose-dependent effect.
Table 3: Clinical Dose-Response of this compound in Hypertensive Patients
| Daily Oral Dose of this compound (mg) | Mean Reduction in Diastolic Blood Pressure (mmHg) |
| 200 | 8 |
| 400 | 12 |
| 800 | 15 |
Note: This data is based on findings from clinical trials in hypertensive patients. The mean reduction in diastolic blood pressure is a representative value to illustrate the dose-dependent antihypertensive effect in humans.
Experimental Protocols
In Vitro Protocol: Radioligand Binding Assay for β-Adrenergic Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β-adrenergic receptors (e.g., from CHO cells or cardiac tissue)
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist)
-
This compound hydrochloride
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., high concentration of propranolol)
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radioligand.
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
For non-specific binding wells, add a high concentration of propranolol.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Protocol: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure for assessing the dose-dependent antihypertensive effect of this compound in a well-established animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched.
-
This compound hydrochloride.
-
Vehicle (e.g., sterile water or saline).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).
Procedure:
-
Animal Acclimatization: Acclimate the SHR to the housing facility and the blood pressure measurement procedure for at least one week before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle at various concentrations to deliver the desired doses (e.g., 2.5, 5, 10, 25, 50 mg/kg). Also prepare a vehicle-only control.
-
Drug Administration: Randomly assign the rats to different treatment groups, including a vehicle control group. Administer the assigned dose of this compound or vehicle orally via gavage.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis:
-
Calculate the change in blood pressure from the baseline for each rat at each time point.
-
For each dose group, calculate the mean maximum reduction in blood pressure.
-
Plot the mean maximum blood pressure reduction against the logarithm of the this compound dose.
-
Fit the data to a dose-response curve to determine parameters such as the ED₅₀ (the dose that produces 50% of the maximal effect).
-
Mandatory Visualizations
Caption: this compound's dual signaling pathway.
Caption: In Vitro Dose-Response Workflow.
Caption: In Vivo Dose-Response Workflow.
References
- 1. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound (I). Comparison of the pharmacokinetic and pharmacodynamic properties of this compound and labetalol after a single oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol: A Research Tool for Investigating Beta-2 Adrenergic Agonism
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a unique pharmacological agent characterized by its dual mechanism of action: non-selective beta-adrenergic receptor antagonism and selective beta-2 adrenergic receptor partial agonism.[1][2] This intrinsic sympathomimetic activity (ISA) at the beta-2 adrenoceptor is responsible for its vasodilatory properties, making it a valuable tool for studying the physiological and pathological roles of beta-2 adrenergic signaling.[3][4] Unlike its parent compound, labetalol, this compound's vasodilatory effect is not mediated by alpha-1 adrenergic blockade but rather by its direct stimulation of beta-2 receptors.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate beta-2 adrenergic agonism in various in vitro systems.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile that makes it a specific tool for beta-2 adrenergic research. It is a non-cardioselective beta-blocker with significant partial agonist activity at beta-2 adrenoceptors.[2] Reports indicate that this compound is approximately 4.7 to 7 times more potent as a beta-2 agonist than labetalol.[6][7] Its beta-2 agonist activity has been demonstrated to cause relaxation of smooth muscle, such as in the guinea-pig trachea, and to produce a hypotensive effect in animal models, which is attributable to a decrease in peripheral vascular resistance.[3][6]
Quantitative Data
| Parameter | Description | Reference |
| Mechanism of Action | Non-selective beta-adrenoceptor antagonist with selective beta-2 adrenoceptor partial agonist activity. | [1][2] |
| Isomer | (R,R)-isomer of labetalol. | [1] |
| Beta-2 Agonist Potency | Approximately 4.7 to 7 times more potent than labetalol. | [6][7] |
| Primary Effect of Beta-2 Agonism | Vasodilation and reduction in peripheral vascular resistance. | [3][4] |
| Selectivity | Selective for beta-2 adrenoceptors for its agonist activity. | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize and utilize this compound as a beta-2 adrenergic agonist research tool.
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.
Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor by measuring its ability to displace a known radiolabeled antagonist.
Materials:
-
Cell membranes expressing beta-2 adrenergic receptors (e.g., from HEK293 or CHO cells stably expressing the human beta-2 adrenoceptor).
-
Radioligand: [³H]-CGP12177 (a hydrophilic beta-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (a non-selective beta-blocker) at a high concentration (e.g., 10 µM).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the beta-2 adrenergic receptor using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of 10 µM propranolol, and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Functional Assay: Cyclic AMP (cAMP) Accumulation
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the beta-2 adrenergic signaling pathway.
Objective: To determine the functional potency (EC50) and efficacy of this compound as a beta-2 adrenergic agonist.
Materials:
-
Cells expressing the beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
-
This compound stock solution.
-
Isoproterenol (B85558) (a full beta-adrenergic agonist) as a positive control.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits).
-
Lysis buffer (if required by the cAMP assay kit).
-
Multi-well plates suitable for cell culture and the chosen assay format.
Protocol:
-
Cell Culture: Seed the cells in multi-well plates and grow them to the desired confluency.
-
Pre-incubation: Prior to the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes) to allow for equilibration.
-
Stimulation: Add varying concentrations of this compound or isoproterenol to the wells. Include a vehicle control (medium with IBMX only).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Cell Lysis (if necessary): If the cAMP assay requires cell lysis, add the lysis buffer provided with the kit to each well.
-
cAMP Measurement: Measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
The intrinsic activity of this compound can be expressed as a fraction of the maximal response produced by the full agonist isoproterenol.
-
Beta-2 Adrenergic Receptor Signaling Pathway
Caption: this compound-induced beta-2 adrenergic signaling cascade.
Isolated Tissue Bath Assay for Functional Response
This protocol assesses the functional effect of this compound on smooth muscle relaxation, a direct consequence of beta-2 adrenergic agonism. Tissues rich in beta-2 adrenoceptors, such as guinea pig trachea or rat aorta, are suitable for this assay.
Objective: To measure the relaxant effect of this compound on pre-contracted isolated smooth muscle tissue.
Materials:
-
Isolated tissue (e.g., guinea pig tracheal rings or rat aortic rings).
-
Organ bath system with force transducers and data acquisition software.
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Contractile agent (e.g., histamine (B1213489), carbachol, or potassium chloride).
-
This compound stock solution.
-
Isoproterenol (as a positive control).
Protocol:
-
Tissue Preparation: Dissect the desired tissue and prepare it in appropriate-sized rings or strips.
-
Mounting: Mount the tissue in the organ baths containing Krebs-Henseleit solution. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15-20 minutes.
-
Contraction: Induce a submaximal, stable contraction of the tissue using a contractile agent (e.g., histamine for trachea, KCl for aorta).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise. Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value for the relaxant effect from the resulting sigmoidal curve.
-
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for assessing this compound's functional effect.
Conclusion
This compound's unique pharmacological profile as a non-selective beta-blocker with selective beta-2 partial agonism makes it a valuable research tool for elucidating the intricacies of beta-2 adrenergic signaling. The protocols outlined in this document provide a framework for characterizing its binding affinity and functional activity, enabling researchers to effectively utilize this compound in their investigations of beta-2 adrenoceptor function in health and disease. It is important to note that this compound was withdrawn from the market due to reports of hepatotoxicity, and appropriate safety precautions should be taken when handling this compound in a research setting.[1]
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and kinetic-dynamic relationships of this compound and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic beta-sympathomimetic activity of this compound, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol in Isolated Tissue Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilevalol, the (R,R)-isomer of labetalol (B1674207), is a third-generation beta-adrenergic antagonist.[1][2] Its distinctive pharmacological profile, characterized by non-selective beta-adrenoceptor blockade and selective beta-2-adrenoceptor partial agonism, has made it a subject of significant interest in cardiovascular research.[3][4][5] This unique combination of actions results in vasodilation and a reduction in peripheral resistance, differentiating it from traditional beta-blockers.[2][3][6] Isolated tissue experiments are fundamental in elucidating the specific mechanisms of action of this compound at the receptor and tissue level. These in vitro models allow for the precise characterization of its beta-blocking and vasodilatory properties, independent of systemic physiological variables.
This document provides detailed application notes and standardized protocols for investigating the effects of this compound in commonly used isolated tissue preparations. It is intended to guide researchers in the consistent and reproducible assessment of this compound's pharmacological activity.
Pharmacological Profile of this compound
This compound exhibits a dual mechanism of action:
-
Non-selective Beta-Adrenoceptor Antagonism: this compound blocks both β1 and β2-adrenergic receptors, an action comparable in potency to propranolol (B1214883).[3] This property contributes to its effects on heart rate and cardiac contractility.
-
Selective Beta-2-Adrenoceptor Agonism: Unlike many other beta-blockers, this compound possesses intrinsic sympathomimetic activity (ISA) with a notable selectivity for β2-adrenoceptors.[7][8] This partial agonism at vascular β2-receptors is the primary mechanism behind its vasodilatory and antihypertensive effects.[2][3]
Notably, this compound has minimal to no alpha-1 adrenergic blocking activity, a feature that distinguishes it from its parent compound, labetalol.[3][8]
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound determined in various isolated tissue experiments.
Table 1: Beta-Adrenoceptor Blocking Activity of this compound
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Rat Left Atria (β1) | Isoprenaline | pA2 | 8.98 | [9] |
| Guinea-Pig Left Atria (β1/β2) | Isoprenaline | pA2 | 8.31 | [9] |
| Canine Purkinje Fibers | Isoproterenol (B85558) | IC50 (for positive chronotropic response) | ~10⁻⁷ M | [10] |
Table 2: Beta-2-Adrenoceptor Agonist (Vasodilatory) Activity of this compound
| Tissue Preparation | Parameter | Value | Reference |
| Guinea-Pig Trachea | Relative Potency vs. Labetalol | ~4.7 times more potent | [7] |
| Rat Portal Vein | Attenuation of Spontaneous Contractions | Effective at ≥ 10⁻⁷ M | [9] |
Experimental Protocols
Protocol 1: Evaluation of Beta-2 Agonist Activity in Isolated Guinea Pig Trachea (Relaxation Study)
This protocol details the procedure for assessing the relaxant effects of this compound on pre-contracted guinea pig tracheal smooth muscle, a classic model for studying beta-2 adrenoceptor agonism.
1. Materials and Reagents:
-
Male Hartley guinea pigs (250-700g)
-
Tyrode's solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6)
-
Histamine (B1213489) or Methacholine (B1211447) (for pre-contraction)
-
This compound hydrochloride
-
Isoprenaline (Isoproterenol) hydrochloride (positive control)
-
Propranolol hydrochloride (non-selective beta-blocker)
-
ICI 118,551 (selective beta-2 antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in cold, carbogen-aerated Tyrode's solution.
-
Prepare tracheal strips or rings.
-
Suspend the tracheal preparations in a 10 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 x 10⁻⁵ M) or methacholine (10 µM).
-
Once the contraction has stabilized, add this compound cumulatively to the organ bath to construct a concentration-response curve.
-
Record the relaxant response as a percentage of the pre-induced tone.
-
To confirm the involvement of beta-2 adrenoceptors, repeat the experiment after pre-incubating the tissue with a beta-blocker like propranolol or the selective beta-2 antagonist ICI 118,551 for 20-30 minutes before adding the contractile agent.
4. Data Analysis:
-
Calculate the percentage of relaxation for each concentration of this compound.
-
Plot the concentration-response curve and determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect).
-
The negative logarithm of the EC₅₀ gives the pD₂ value, which is a measure of potency.
Protocol 2: Assessment of Vasodilatory Effects in Isolated Rat Aorta (Isometric Tension Study)
This protocol is designed to evaluate the direct relaxant effects of this compound on vascular smooth muscle.
1. Materials and Reagents:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Physiological Salt Solution (PSS) (e.g., Krebs-Henseleit solution)
-
Potassium Chloride (KCl) or Phenylephrine (B352888) (for pre-contraction)
-
This compound hydrochloride
-
Acetylcholine (endothelium-dependent relaxation control)
-
Sodium Nitroprusside (endothelium-independent relaxation control)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
2. Tissue Preparation:
-
Humanely euthanize a rat.
-
Carefully excise the thoracic aorta and place it in cold, carbogen-aerated PSS.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-4 mm in length.
-
Suspend the aortic rings in an organ bath containing PSS at 37°C, gassed with carbogen.
-
Mount the rings on two L-shaped stainless-steel hooks, with one fixed and the other connected to a force transducer.
-
Apply an optimal resting tension (typically 1.5-2.0 g for rat aorta) and allow for an equilibration period of 60-90 minutes, with washes every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, induce a sustained contraction with a high concentration of KCl (e.g., 60-80 mM) or a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
-
Once the contraction is stable, add this compound in a cumulative manner to obtain a concentration-response curve for relaxation.
-
Record the relaxation as a percentage of the pre-induced contraction.
-
To investigate the role of the endothelium, the experiment can be repeated in endothelium-denuded rings (achieved by gently rubbing the intimal surface with a fine wire or wooden stick).
4. Data Analysis:
-
Express the relaxant response as a percentage of the pre-contraction induced by KCl or phenylephrine.
-
Construct a concentration-response curve and determine the EC₅₀ and Emax.
Protocol 3: Characterization of Beta-Blocking Activity in Isolated Canine Cardiac Tissues (Electrophysiology Study)
This protocol outlines the methodology to study the electrophysiological effects of this compound, particularly its beta-blocking properties, on isolated cardiac Purkinje fibers.
1. Materials and Reagents:
-
Adult mongrel dogs of either sex
-
Tyrode's solution
-
Isoproterenol
-
This compound hydrochloride
-
Standard microelectrode recording setup (intracellular amplifier, oscilloscope, stimulator)
-
Dissection microscope
2. Tissue Preparation:
-
Humanely euthanize a dog and rapidly excise the heart.
-
Isolate free-running Purkinje fibers (false tendons) from the ventricles.
-
Mount the Purkinje fibers in a tissue bath superfused with Tyrode's solution at 37°C, gassed with carbogen.
-
Allow the preparation to equilibrate for at least 60 minutes.
3. Experimental Procedure:
-
Impale a Purkinje fiber with a glass microelectrode filled with 3 M KCl to record transmembrane action potentials.
-
Measure baseline electrophysiological parameters, including resting membrane potential, action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration (APD).
-
To assess beta-blocking activity, first establish a baseline positive chronotropic or inotropic response to a set concentration of isoproterenol (e.g., 10⁻⁶ M).
-
Wash out the isoproterenol and allow the tissue to return to baseline.
-
Superfuse the tissue with a known concentration of this compound for a set period.
-
Re-introduce the same concentration of isoproterenol in the presence of this compound and measure the attenuated response.
-
Construct a dose-response curve for this compound's inhibition of the isoproterenol effect.
4. Data Analysis:
-
Quantify the percentage of inhibition of the isoproterenol-induced effect at each concentration of this compound.
-
Calculate the IC₅₀ for the beta-blocking effect.
-
Analyze changes in action potential parameters (APA, Vmax, APD) at different concentrations of this compound.
-
A Schild plot analysis can be performed to determine the pA₂ value, a measure of the affinity of a competitive antagonist for its receptor.
Visualizations
Signaling Pathway of this compound
Caption: Dual signaling pathway of this compound.
Experimental Workflow for Isolated Trachea Assay
Caption: Workflow for isolated trachea relaxation assay.
Logical Relationship of this compound's Actions
References
- 1. Purkinje Fibers in Canine False Tendons: New Anatomical and Electrophysiological Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time course for reversal of electrophysiological and ultrastructural abnormalities in subendocardial Purkinje fibers surviving extensive myocardial infarction in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of labetalol and this compound on isolated cardiovascular preparations of the guinea-pig and rat. | BioGRID [thebiogrid.org]
- 5. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on an isolated innervated preparation of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological effects of anti-free radical interventions in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of labetalol on canine atrial, cardiac Purkinje fibres and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dilevalol Stability and Degradation in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with dilevalol, focusing on its stability and degradation in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Results in Stability Studies
Possible Cause 1: pH of the Aqueous Solution
The stability of this compound, much like its racemic parent compound labetalol (B1674207), is significantly influenced by the pH of the aqueous medium. Labetalol hydrochloride is reported to be most stable in acidic solutions with a pH range of 2-4.[1] Deviation from this optimal pH range can lead to accelerated degradation.
Troubleshooting Steps:
-
Verify pH: Accurately measure and record the pH of your aqueous solutions before and during the experiment.
-
Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH throughout the study. Refer to the table below for recommended buffer systems.
-
Control Experiments: Run control experiments at different pH values to establish a baseline degradation profile.
Table 1: Recommended Buffer Systems for this compound Stability Studies
| pH Range | Recommended Buffer System |
| 2.0 - 4.0 | Citrate Buffer, Phosphate Buffer |
| 4.0 - 6.0 | Acetate Buffer |
| 6.0 - 8.0 | Phosphate Buffer |
Possible Cause 2: Exposure to Light
This compound may be susceptible to photodegradation. Studies on labetalol have shown it to be photolabile, particularly in alkaline solutions.[2]
Troubleshooting Steps:
-
Protect from Light: Conduct experiments under amber or light-protected conditions. Use amber glassware or wrap experimental containers in aluminum foil.
-
Photostability Testing: If photodegradation is suspected, perform forced degradation studies by exposing the this compound solution to a controlled light source (e.g., UV lamp) and analyze for degradation products.
Issue: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Degradation of this compound
The emergence of new peaks during chromatographic analysis (e.g., HPLC) is a strong indicator of this compound degradation. Forced degradation studies on the related compound labetalol have been conducted under various stress conditions, including acidic, basic, oxidative, and thermal stress.[2]
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Review Experimental Conditions: Carefully examine your experimental protocol for potential stressors such as extreme pH, high temperature, or the presence of oxidizing agents.
-
Stability-Indicating Method: Ensure your analytical method is stability-indicating, meaning it can accurately separate the intact drug from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from studies on labetalol. The primary degradation pathways are expected to be hydrolysis and oxidation. Photodegradation can also occur, especially under alkaline conditions.
Q2: How can I perform a forced degradation study for this compound?
A forced degradation study is crucial for understanding the stability of a drug substance. A general protocol is provided below.
Experimental Protocols
Forced Degradation Study Protocol (General)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the this compound solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the this compound solution to a UV light source.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time.
Q3: What analytical methods are suitable for monitoring this compound stability?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for assessing the stability of this compound and separating it from its degradation products. A well-developed RP-HPLC method should be able to provide accurate and precise quantification of the parent drug and its degradants.
Table 2: Summary of Labetalol Degradation Studies (as a proxy for this compound)
| Stress Condition | Reagents/Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 N - 1 N HCl, Room Temp to 80°C | Degradation observed |
| Base Hydrolysis | 0.1 N - 1 N NaOH, Room Temp to 80°C | Degradation observed |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Degradation observed |
| Thermal | 60°C - 80°C | Degradation observed |
| Photodegradation | UV/Visible light exposure | Degradation, especially in alkaline pH |
Signaling Pathways and Experimental Workflows
This compound exhibits a dual pharmacological action: it is a non-selective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor agonist.[3][4] This unique profile results in a complex signaling cascade.
Caption: this compound's dual signaling mechanism.
The diagram above illustrates the dual signaling pathway of this compound. As a non-selective beta-blocker, it antagonizes beta-1 adrenergic receptors in cardiac myocytes, leading to a decrease in heart rate and contractility. Concurrently, as a selective beta-2 agonist, it stimulates beta-2 adrenergic receptors in vascular smooth muscle, resulting in vasodilation.
Caption: Experimental workflow for a this compound stability study.
This workflow diagram outlines the key steps in conducting a comprehensive stability study of this compound in aqueous solutions, from sample preparation and forced degradation to analysis and data interpretation.
References
- 1. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Dilevalol for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dilevalol in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
A1: this compound is the (R,R)-stereoisomer of labetalol (B1674207), a non-selective beta-adrenergic receptor antagonist and a selective beta-2 adrenergic receptor partial agonist.[1][2] Like many small molecule compounds, its hydrophobic nature can lead to poor solubility in aqueous solutions, such as cell culture media and physiological buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Signs of precipitation can range from a fine, crystalline-like sediment at the bottom of your culture vessel to a cloudy or hazy appearance in the medium. This can occur immediately upon addition of your this compound solution or develop over time during incubation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds due to its excellent solvating properties.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being ideal for minimizing off-target effects. Always perform a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guide: this compound Precipitation
Issue: Immediate Precipitation Upon Addition to Aqueous Media
This is a common issue when a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final working concentration. |
| Rapid Solvent Exchange | Adding the DMSO stock directly and quickly to the full volume of media can cause the compound to "crash out" of solution. |
| Solution: Employ a stepwise (serial) dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. | |
| Temperature of Media | Adding the stock solution to cold media can decrease the solubility of this compound. |
| Solution: Always use pre-warmed (37°C) cell culture media when preparing your working solutions. |
Issue: Delayed Precipitation During Incubation
Precipitation that occurs hours or days after the initial preparation can be due to changes in the media's physicochemical properties over time.
| Potential Cause | Recommended Solution |
| Media Evaporation | Evaporation from the culture vessel can increase the effective concentration of this compound, leading to precipitation. |
| Solution: Ensure proper humidification in your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with a gas-permeable membrane. | |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. |
| Solution: If possible, test different basal media formulations. The presence of serum can sometimes help to stabilize hydrophobic compounds, but this is cell-line and assay dependent. | |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium, which can affect the solubility of this compound. |
| Solution: Monitor the pH of your culture medium. If a significant change is observed, consider using a buffered medium or adjusting the frequency of media changes. |
Quantitative Solubility Data
| Solvent | Approximate Solubility of Labetalol HCl (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | 15 | [3] |
| Dimethylformamide (DMF) | 30 | [3] |
| Ethanol | 0.3 | [3] |
| Methanol | Freely Soluble | [4][5] |
| Water | Sparingly Soluble | [4][5] |
Note: "Freely soluble" indicates that a relatively large amount of solute can be dissolved, while "sparingly soluble" suggests a low solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Methodology:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, you will need 3.284 mg of this compound (Molecular Weight = 328.4 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.284 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw at room temperature.
-
Determine Final Concentration: Decide on the final working concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare Intermediate Dilution (Recommended): To minimize the risk of precipitation, it is highly recommended to perform a serial dilution.
-
For a final concentration of 10 µM, you could first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
-
-
Prepare Final Working Solution:
-
Add the appropriate volume of the intermediate dilution or the stock solution directly to the final volume of pre-warmed cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Crucially, add the this compound solution to the medium while gently swirling or vortexing the medium. This gradual introduction is key to preventing precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium.
-
Application: Use the freshly prepared working solutions immediately for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
This compound acts as a non-selective antagonist at β1 and β2-adrenergic receptors and as a partial agonist at the β2-adrenergic receptor.[1][2][6]
Caption: this compound's dual-action signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. go.drugbank.com [go.drugbank.com]
Technical Support Center: Addressing Dilevalol-Induced Liver Toxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dilevalol-induced liver toxicity in experimental models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments in a question-and-answer format.
In Vitro Models
Q1: My primary hepatocytes exhibit high background toxicity, even in the vehicle control group, when I am testing this compound. What could be the issue?
A1: High basal toxicity in primary hepatocyte cultures can stem from several factors:
-
Cell Quality: The viability and health of primary hepatocytes post-isolation or thawing are critical. Ensure that your cell viability is high (>80%) before seeding. Use gentle handling techniques and optimized protocols for thawing and plating.
-
Vehicle Toxicity: The solvent used to dissolve this compound might be causing cytotoxicity at the final concentration in the culture medium. It is advisable to perform a vehicle control experiment with different non-toxic solvents to rule out this possibility.
-
Culture Conditions: Primary hepatocytes are sensitive to their environment. Ensure that the culture medium is appropriate, pre-warmed, and that the cells are not subjected to abrupt temperature or pH changes.
Q2: I am not observing significant cytotoxicity with this compound in my HepG2 cell line. Is this an expected outcome?
A2: This is a common observation. HepG2 cells have a relatively low expression of key drug-metabolizing enzymes (e.g., cytochrome P450s) compared to primary hepatocytes.[1][2] Since the toxicity of many drugs, including potentially this compound, is mediated by their reactive metabolites, the limited metabolic capacity of HepG2 cells may result in a lack of a toxic response.[2] Consider using a more metabolically competent cell line, such as HepaRG cells, or primary hepatocytes.[3]
Q3: The results from my Lymphocyte Transformation Test (LTT) for this compound are highly variable and not reproducible. What are the common pitfalls?
A3: The LTT is a technically demanding assay, and variability can be a significant challenge.[4] Common sources of variability include:
-
Cell Viability: The viability of the isolated peripheral blood mononuclear cells (PBMCs) is crucial. Ensure a consistent and gentle isolation protocol to maximize cell health.
-
Drug Concentration: The concentration of this compound is critical. A dose-response curve should be established to find a non-cytotoxic concentration that can still induce a proliferative response in sensitized lymphocytes.
-
Assay Conditions: The source of serum can impact the results. Whenever possible, use autologous serum from the subject. The duration of the culture and the method used to assess proliferation (e.g., [3H]-thymidine incorporation, BrdU) should be optimized and consistently applied.[5][6]
In Vivo Models
Q1: I am administering this compound to a standard rodent model but not observing a significant increase in serum ALT and AST levels. Why is this the case?
A1: this compound-induced liver injury in humans is idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not strictly dose-dependent.[7][8] This type of toxicity is notoriously difficult to replicate in standard animal models due to species differences in drug metabolism and immune responses.[9][10] To enhance the predictive value of your animal model, consider the following:
-
Immune Sensitization: Co-administer a non-hepatotoxic dose of an immune stimulant, such as lipopolysaccharide (LPS), to mimic an underlying inflammatory state, which may unmask idiosyncratic toxicity.
-
Humanized Models: Utilize mouse models with humanized livers to better replicate human-specific metabolism.
Q2: My animal model is showing signs of general malaise after this compound administration, but I am unsure if it is specific to liver toxicity. How can I differentiate?
A2: To distinguish between general systemic toxicity and specific hepatotoxicity, a comprehensive assessment is necessary:
-
Biochemical Markers: In addition to serum ALT and AST, measure other markers of liver function and injury, such as alkaline phosphatase (ALP), total bilirubin, and albumin.[11]
-
Histopathology: A thorough histopathological examination of the liver is essential to identify specific signs of liver damage, such as necrosis, inflammation, and steatosis.
-
Multi-Organ Assessment: Monitor markers of other organ function (e.g., creatinine (B1669602) for kidney function) to determine if the observed toxicity is liver-specific.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the investigation of this compound-induced liver toxicity.
General Information
Q1: What is the hypothesized mechanism of this compound-induced liver toxicity?
A1: The precise mechanism of this compound-induced liver injury is not fully understood, but it is believed to be idiosyncratic.[8] The leading hypothesis points towards an immune-mediated reaction.[12] This may involve the formation of reactive metabolites of this compound that bind to liver proteins, creating neoantigens that trigger an adaptive immune response.[13] Additionally, like many other drugs that cause liver injury, mitochondrial dysfunction may also play a role.[12][14][15]
Q2: Can I use labetalol (B1674207) as a substitute for this compound in my liver toxicity studies?
A2: this compound is the specific (R,R)-stereoisomer of labetalol. Although they are chemically related, this compound was withdrawn from the market due to a higher incidence of hepatotoxicity compared to the racemic mixture of labetalol.[8] Therefore, while studies on labetalol may offer some insights, the toxicity profiles are distinct. For research specifically focused on the hepatotoxicity that led to its withdrawal, this compound itself should be used.
Experimental Design and Protocols
Q3: What are the most suitable in vitro models for investigating this compound's hepatotoxicity?
A3: The choice of in vitro model depends on the specific research question:
-
Primary Human Hepatocytes: Considered the "gold standard" due to their complete metabolic competency, making them ideal for studying metabolism-dependent toxicity.[1][2]
-
HepaRG Cells: A human-derived cell line that can be differentiated into hepatocyte-like cells with good metabolic activity, offering a more readily available alternative to primary cells.[3]
-
Co-culture Systems: For investigating immune-mediated mechanisms, co-cultures of hepatocytes with immune cells (e.g., Kupffer cells, lymphocytes) can provide a more comprehensive model.
-
Lymphocyte Transformation Test (LTT): Specifically for assessing drug-specific T-cell sensitization, using PBMCs from individuals potentially sensitized to this compound.[4][16]
Q4: What key endpoints should I measure in my in vitro studies of this compound hepatotoxicity?
A4: A multi-parametric approach is recommended to capture the complexity of drug-induced liver injury:
-
Cell Viability: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measuring lactate (B86563) dehydrogenase (LDH) release.[17]
-
Liver Enzyme Leakage: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.
-
Mitochondrial Function: Assessment of oxygen consumption rate (OCR), mitochondrial membrane potential, and cellular ATP levels.[18][19]
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) production and cellular glutathione (B108866) (GSH) levels.
-
Apoptosis and Necrosis: Assays for caspase activity or flow cytometry-based analysis using Annexin V and propidium (B1200493) iodide (PI).[18]
Q5: What are the critical considerations when designing an in vivo study for this compound-induced liver injury?
A5: Given the idiosyncratic nature of this compound's toxicity, careful study design is crucial:
-
Model Selection: As standard rodent models may not be predictive, consider using models that incorporate an inflammatory challenge (e.g., co-administration with LPS) to mimic a susceptible state.
-
Dose Selection: Conduct a preliminary dose-range finding study to determine appropriate dose levels that do not cause overt systemic toxicity but might induce liver injury, especially in a sensitized model.
-
Endpoint Analysis: The primary endpoints should include serum liver enzymes (ALT, AST, ALP), bilirubin, and a detailed histopathological evaluation of liver tissue by a qualified pathologist.[11][20]
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes in this compound toxicity studies. Researchers should generate their own data for accurate analysis.
Table 1: In Vitro Cytotoxicity of this compound in Liver Cell Models (Hypothetical Data)
| Cell Model | Endpoint | Incubation Time (hr) | This compound Concentration (µM) | Result (% of Control or IC50) |
| Primary Human Hepatocytes | Cell Viability (MTT) | 24 | 1, 10, 50, 100, 200 | IC50 ≈ 120 µM |
| HepaRG Cells | LDH Release | 48 | 1, 10, 50, 100, 200 | Significant increase at ≥ 100 µM |
| HepG2 Cells | Cell Viability (MTT) | 24 | 1, 10, 50, 100, 200 | No significant decrease |
Table 2: In Vivo Hepatotoxicity Markers in a Mouse Model of this compound-Induced Liver Injury with LPS Sensitization (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Liver Histology (Necrosis Score 0-4) |
| Vehicle Control | - | 40 ± 8 | 65 ± 12 | 0.1 ± 0.1 |
| This compound | 100 | 55 ± 10 | 80 ± 15 | 0.3 ± 0.2 |
| LPS | 1 | 60 ± 11 | 90 ± 18 | 0.5 ± 0.3 |
| This compound + LPS | 100 + 1 | 350 ± 75 | 520 ± 98 | 3.2 ± 0.6 |
Experimental Protocols
This section provides an overview of key experimental methodologies.
Protocol 1: In Vitro Hepatotoxicity Assessment in Primary Human Hepatocytes
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed hepatocytes at an appropriate density (e.g., 0.5 x 10^6 cells/mL) in collagen-coated plates.[21]
-
Allow cells to attach and form a monolayer for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable, non-toxic solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.1%.
-
Treat the hepatocytes with this compound for 24 to 48 hours.
-
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Add MTT reagent to the cells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
LDH Release: Collect the culture supernatant and measure LDH activity using a commercially available kit.
-
ALT/AST Measurement: Collect the culture supernatant and measure ALT and AST activity using appropriate assay kits.
-
Protocol 2: Assessment of Mitochondrial Dysfunction
-
Oxygen Consumption Rate (OCR):
-
Seed hepatocytes in a Seahorse XF cell culture microplate.
-
Treat the cells with this compound for a specified period.
-
Measure the OCR using a Seahorse XF Analyzer following the manufacturer's instructions. This will provide insights into the effect of this compound on mitochondrial respiration.
-
-
Mitochondrial Membrane Potential (MMP):
-
Treat hepatocytes with this compound.
-
Stain the cells with a fluorescent dye sensitive to MMP, such as JC-1 or TMRM.
-
Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy to assess changes in MMP.
-
Protocol 3: Lymphocyte Transformation Test (LTT)
-
PBMC Isolation:
-
Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and determine cell viability and concentration.
-
-
Cell Culture and Stimulation:
-
Culture the PBMCs in a 96-well plate in the presence of various non-toxic concentrations of this compound.
-
Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.
-
Incubate the cells for 5-7 days.[5]
-
-
Proliferation Assay:
-
Assess lymphocyte proliferation by adding [3H]-thymidine and measuring its incorporation into the DNA of proliferating cells.
-
Alternatively, use non-radioactive methods such as BrdU incorporation or CFSE dye dilution, followed by analysis with a plate reader or flow cytometry.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound-induced liver toxicity.
Caption: Proposed signaling pathway for this compound-induced liver injury.
Caption: Experimental workflow for in vitro hepatotoxicity testing.
Caption: Logical relationship for troubleshooting in vitro cytotoxicity assays.
References
- 1. The use of primary hepatocyte cultures for the evaluation of chemoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells [mdpi.com]
- 4. The lymphocyte transformation test in the diagnosis of drug hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 11. Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes: Chemically and pharmacologically induced liver toxicity models | Rats [ratsjournal.com]
- 12. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of idiosyncratic drug induced liver injury (DILI): unresolved basic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Usefulness of in vitro combination assays of mitochondrial dysfunction and apoptosis for the estimation of potential risk of idiosyncratic drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. insphero.com [insphero.com]
- 20. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of dilevalol
Technical Support Center: Dilevalol Off-Target Effects
Welcome to the technical support center for this compound research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is the R,R-stereoisomer of labetalol (B1674207).[1] Its primary mechanism involves a unique combination of nonselective beta-adrenergic receptor antagonism (blocking β1 and β2 receptors) and selective beta-2 adrenergic receptor partial agonism.[2][3] This dual action results in vasodilation, which reduces systemic vascular resistance and lowers blood pressure, while having minimal effect on heart rate and cardiac output.[4][5] Unlike its parent compound, labetalol, this compound has negligible alpha-1 blocking activity.[2][3]
Q2: What are the major known off-target effects of this compound?
A2: The most significant off-target effect, which led to its market withdrawal, is hepatotoxicity (liver injury).[1] Although the racemic mixture, labetalol, is also associated with liver injury, the incidence appeared to be higher with this compound.[1][6] The mechanism is suspected to be an idiosyncratic metabolic reaction or a hypersensitivity immune response to this compound or its metabolites.[6][7]
Q3: How can I screen for potential off-target effects of this compound in my experimental model?
A3: A tiered screening approach is recommended. Start with broad safety pharmacology panels that assess activity against a range of common off-target classes (e.g., other GPCRs, ion channels, kinases, and transporters).[8] If unexpected cytotoxicity is observed, perform assays to rule out mechanisms of liver injury, such as mitochondrial toxicity assays or assays for reactive metabolite formation. For a more targeted approach, computational screening can predict potential off-target interactions based on structural similarity to other ligands.[9]
Q4: What are the key pharmacological differences between this compound and racemic labetalol?
A4: this compound is a single isomer (R,R), while labetalol is a racemic mixture of four stereoisomers.[1] The primary differences are:
-
Alpha-1 Blockade: Labetalol has α1-adrenergic receptor blocking activity, which contributes to its antihypertensive effect. This compound has negligible α1-blocking activity.[2][3]
-
Beta-2 Agonism: this compound is a potent selective β2-adrenergic partial agonist, which is its primary mechanism for vasodilation.[10][11]
-
Potency: this compound is approximately four times more potent as a nonselective beta-blocker than labetalol.[10][12]
Troubleshooting Guides
Issue: I'm observing unexpected cytotoxicity in my cell line after treatment with this compound.
-
Possible Cause: The observed cytotoxicity could be related to the known hepatotoxic potential of this compound, even in non-hepatic cell lines, through mechanisms like mitochondrial dysfunction or oxidative stress.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a dose-response curve to confirm the cytotoxicity is concentration-dependent.
-
Assess Mitochondrial Health: Use assays like MTT or Seahorse to measure mitochondrial respiration and viability.
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) production using cellular probes (e.g., DCFDA).
-
Use a Control Compound: Compare the cytotoxic profile to a beta-blocker not typically associated with liver injury, such as atenolol.[5]
-
Consider Metabolites: If using a metabolically active cell line (e.g., primary hepatocytes), consider that toxic metabolites may be forming.
-
Issue: My experimental results with this compound are inconsistent or show high variability.
-
Possible Cause: Off-target binding can introduce variability. This compound's partial agonism at β2 receptors can lead to complex signaling outcomes that may vary between cell lines or tissue preparations depending on the density and coupling efficiency of the receptors.
-
Troubleshooting Steps:
-
Characterize Receptor Expression: Quantify the expression levels of β1 and β2 adrenergic receptors in your experimental system using techniques like qPCR or flow cytometry.[13]
-
Use Selective Antagonists: To isolate the on-target beta-blocking effect, co-incubate with a selective β2 antagonist (e.g., ICI 118,551) to block the vasodilator effect.[3]
-
Check for Alpha-Receptor Involvement: Although this compound's alpha-blocking activity is minimal, in systems with high α1 receptor expression, it may be worth confirming the lack of effect by co-incubation with an α1 agonist like phenylephrine.[4]
-
Control for Agonist Activity: Run parallel experiments with a pure beta-agonist (e.g., isoproterenol) and a pure antagonist (e.g., propranolol) to understand the contribution of this compound's mixed activities.[3][14]
-
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound vs. Labetalol
| Feature | This compound (R,R-isomer) | Labetalol (Racemic Mixture) | Reference |
| Primary On-Target | Nonselective β-blocker, Selective β2 partial agonist | Nonselective β-blocker, α1-blocker | [2][15] |
| Vasodilation Mechanism | β2 agonism | α1 blockade, some β2 agonism | [11][15] |
| β-Blockade Potency | ~4x more potent than labetalol | Baseline | [10][12] |
| β2-Agonist Potency | ~7x more potent than labetalol | Baseline | [10] |
| α1-Blockade Activity | Negligible / Minimal | Present and clinically significant | [3][11] |
| Major Off-Target Concern | Hepatotoxicity | Hepatotoxicity (lower incidence) | [1][6] |
Detailed Experimental Protocols
1. Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (e.g., β1-adrenergic receptor).[16][17]
-
Objective: To determine the IC50 and calculate the Ki of this compound for a target receptor.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the target receptor (e.g., CHO-β1AR).
-
Radioligand specific for the target receptor (e.g., [³H]-Dihydroalprenolol for beta-receptors).
-
Test compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., propranolol).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[18]
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Components: To appropriate wells, add:
-
Total Binding: Radioligand and cell membranes.
-
Non-Specific Binding: Radioligand, cell membranes, and a saturating concentration of unlabeled ligand (e.g., 10 µM propranolol).
-
Competition: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
2. Protocol: Cell-Based Functional Assay for β2-Adrenergic Receptor Activation
This protocol measures the functional consequence of this compound binding to the β2-adrenergic receptor, which signals through Gs to increase intracellular cyclic AMP (cAMP).[14]
-
Objective: To measure this compound-induced cAMP production as a readout of β2 partial agonism.
-
Materials:
-
A cell line expressing the β2-adrenergic receptor (e.g., HEK293-β2AR).
-
Test compound: this compound, serially diluted.
-
Positive Control Agonist: Isoproterenol.
-
Assay medium (e.g., DMEM).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor).[14]
-
-
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluence.
-
Compound Addition: Replace the culture medium with assay medium containing various concentrations of this compound or control compounds (isoproterenol for full agonism, buffer for baseline).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for G-protein signaling and cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) on a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect).
-
Compare the Emax of this compound to that of the full agonist (isoproterenol) to quantify its partial agonist activity.
-
Visualizations
Caption: this compound's on-target vs. potential off-target pathways.
Caption: A workflow for investigating this compound's off-target effects.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labetalol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hypersensitivity immune reaction as a mechanism for this compound-associated hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of this compound (I). Comparison of the pharmacokinetic and pharmacodynamic properties of this compound and labetalol after a single oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. Labetalol - Wikipedia [en.wikipedia.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Managing potential side effects of dilevalol in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing potential side effects during preclinical animal studies involving dilevalol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the single (R,R)-stereoisomer of labetalol (B1674207). Its antihypertensive effect is primarily driven by a unique combination of two mechanisms:
-
Non-selective β-adrenoceptor blockade: It blocks both β1 and β2 receptors, similar to drugs like propranolol.[1][2]
-
Partial β2-adrenoceptor agonism: It selectively stimulates β2 receptors, which leads to vasodilation (widening of blood vessels) and a decrease in systemic vascular resistance.[2][3][4][5]
This dual action allows it to lower blood pressure by reducing peripheral resistance, often with little to no change in heart rate or cardiac output at rest.[3][4][5] Unlike its parent compound labetalol, this compound has negligible α1-blocking activity.[2][4][5]
Q2: What are the most common side effects to anticipate in animal studies with this compound?
The most likely side effects are direct extensions of this compound's pharmacological actions:
-
Hypotension: A drop in blood pressure is the intended therapeutic effect but can become an adverse event if excessive. This is primarily due to the β2-agonist-mediated vasodilation.[2]
-
Bradycardia: A decrease in heart rate can occur due to the blockade of β1-adrenergic receptors in the heart. However, this effect is often less pronounced than with other beta-blockers because the vasodilatory action can sometimes lead to a compensatory response.[6]
-
Hepatotoxicity: Although rare, severe liver injury has been reported with this compound and its parent compound, labetalol.[7] Routine monitoring of liver function markers in longer-term studies is advisable.
Q3: How does this compound's mechanism differ from labetalol?
While this compound is one of the four stereoisomers that make up racemic labetalol, its pharmacological profile is distinct.[1] Labetalol acts as a non-selective β-blocker and also an α1-receptor blocker.[8] this compound, on the other hand, exerts its vasodilatory effect through selective partial agonism at β2 receptors and has clinically insignificant α1-blocking properties.[2][5]
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound.
Troubleshooting Guides
Issue: Severe Hypotension Observed Post-Administration
Q: My animal model (rat/dog) is exhibiting a mean arterial pressure (MAP) below 60 mmHg after this compound administration. What steps should I take?
A: Acute, severe hypotension requires immediate intervention to prevent organ damage.
-
Confirm the Reading: First, ensure the blood pressure measurement is accurate. Check the placement of the catheter (for direct monitoring) or cuff (for indirect monitoring) and verify equipment calibration.[9]
-
Cease Further Dosing: If administering via infusion, stop the infusion immediately.
-
Administer Intravenous Fluids: The primary and immediate treatment is to expand intravascular volume. Administer a bolus of an isotonic crystalloid solution (e.g., Lactated Ringer's). A typical starting dose is 10-20 mL/kg delivered over 15 minutes.[9]
-
Consider Vasopressors (if fluids are insufficient): If hypotension persists despite a fluid challenge, pharmacological intervention may be necessary, but be aware this will confound experimental results. Agents to consider under veterinary guidance include:
-
Document and Adjust: Record the event in detail. For subsequent experiments, consider a dose reduction for this compound. The hypotensive effect is dose-dependent.[13]
Troubleshooting Logic for Acute Hypotension
Issue: Clinically Significant Bradycardia
Q: The heart rate in my animal subject has dropped significantly and is contributing to hypotension. What is the management strategy?
A: While this compound typically has a minimal effect on heart rate, its β1-blocking properties can cause bradycardia.
-
Assess Overall Condition: Determine if the bradycardia is compromising perfusion (i.e., causing or worsening hypotension). If the animal is hemodynamically stable, close monitoring may be sufficient.
-
Check for Other Causes: Ensure the animal is normothermic, as hypothermia is a common cause of bradycardia that will not respond to medication.[9][14]
-
Administer an Anticholinergic Agent: If intervention is required, an anticholinergic drug can be used to increase heart rate. These should be used judiciously to avoid excessive tachycardia, which can worsen hypotension by reducing diastolic filling time.[14]
-
Re-evaluate this compound Dose: A significant bradycardic response may indicate that the animal is sensitive to the β1-blocking effects of this compound. A lower dose should be considered for future studies.
Quantitative Data & Dosing
The following table summarizes this compound and labetalol dosages used in animal models from published literature. Always begin with the lowest effective dose and titrate upwards based on experimental goals and subject response.
| Drug | Animal Model | Route | Dose Range | Observed Effect | Reference |
| This compound | Spontaneously Hypertensive Rats | Oral | 2.5 - 50 mg/kg | Dose-dependent reduction in blood pressure with no significant effect on heart rate. | [2] |
| This compound | Dogs with Renal Hypertension | N/A | N/A | Demonstrated antihypertensive activity. | [2] |
| Labetalol | Anesthetized Dogs | IV | 0.1 - 15 mg/kg | Dose-dependent reduction in blood pressure and myocardial contractility. | [13] |
| Labetalol | Dogs (Intra/Postoperative) | IV Infusion | Median: 1.1 mg/kg/h | Effective control of acute hypertension. | [15] |
Experimental Protocols
Protocol 1: Administration of this compound (Oral Gavage in Rats)
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Calculate the precise volume needed for each animal based on its most recent body weight and the target dose (mg/kg).
-
Animal Handling: Gently restrain the rat. Ensure the animal is calm to prevent accidental injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently pass the needle over the tongue into the esophagus. Do not force the needle. Administer the calculated volume smoothly.
-
Monitoring: Immediately after dosing, place the animal in a clean cage and monitor for any signs of distress, such as choking or respiratory difficulty. Begin blood pressure and heart rate monitoring according to the study timeline.
Protocol 2: Blood Pressure Monitoring (Direct, via Arterial Catheter)
-
Surgical Preparation: Anesthetize the animal (e.g., rat, dog) using an approved protocol. Surgically implant a catheter into a suitable artery (e.g., carotid or femoral artery). Ensure aseptic technique throughout.
-
Catheter Maintenance: Secure the catheter and ensure it is patent (unblocked) by flushing with a small volume of heparinized saline.
-
Transducer Setup: Connect the arterial catheter to a pressure transducer. Zero the transducer at the level of the animal's heart (right atrium).
-
Data Acquisition: Connect the transducer to a data acquisition system to record a continuous blood pressure waveform.
-
Baseline Measurement: Allow the animal to stabilize after surgery and obtain a steady baseline blood pressure and heart rate reading for at least 30 minutes before administering this compound.
-
Post-Dose Monitoring: Continue to record data continuously after this compound administration, paying close attention to the onset and magnitude of the hemodynamic response.
Experimental Workflow: Typical Study Day
References
- 1. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DailyMed - LABETALOL HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 8. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 10. Hypotension in Small Animals: We Do Not Always Give Fluids - WSAVA 2016 Congress - VIN [vin.com]
- 11. dvm360.com [dvm360.com]
- 12. vettimes.com [vettimes.com]
- 13. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Hemodynamic Profiles of Dilevalol, Atenolol, and Metoprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic effects of the beta-blockers dilevalol, atenolol (B1665814), and metoprolol (B1676517), supported by experimental data. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct pharmacological properties of these agents. This compound, a nonselective beta-blocker with vasodilating properties, is contrasted with the cardioselective agents atenolol and metoprolol.
Executive Summary
This compound distinguishes itself from traditional cardioselective beta-blockers like atenolol and metoprolol through its unique mechanism of action that combines nonselective beta-adrenoceptor blockade with selective beta-2 receptor agonism.[1][2][3] This dual action results in a different hemodynamic profile. While all three drugs effectively lower blood pressure, this compound primarily achieves this by reducing systemic vascular resistance (vasodilation) without significantly impacting cardiac output.[1][2][4] In contrast, atenolol and metoprolol predominantly lower blood pressure by reducing cardiac output and heart rate, which can be accompanied by an increase in systemic vascular resistance.[4][5]
Comparative Hemodynamic Data
The following tables summarize the quantitative data from clinical studies comparing the hemodynamic effects of this compound with those of atenolol and metoprolol.
Table 1: Hemodynamic Effects of this compound vs. Atenolol and Metoprolol (Subchronic Treatment) [4]
| Hemodynamic Parameter | This compound | Atenolol/Metoprolol |
| Mean Arterial Pressure (MAP) | Significant Reduction (p < 0.0001) | Significant Reduction (p < 0.002) |
| Systemic Vascular Resistance Index (SVRI) | Significant Reduction (p < 0.001) | Increase (p < 0.007) |
| Cardiac Index (CI) | Not Significantly Altered | Significant Reduction (p < 0.0001) |
| Heart Rate (HR) | Significantly Less Reduced (p < 0.006) | Significant Reduction |
Table 2: Comparative Hemodynamic Effects of this compound and Atenolol (One Month Treatment) [6]
| Hemodynamic Parameter | This compound | Atenolol |
| Mean Arterial Pressure (MAP) | Reduction (-12 mmHg; P < 0.01) | Reduction (-12 mmHg; P < 0.01) |
| Heart Rate (HR) | Reduction (-13 bpm; P < 0.01) | Reduction (-24 bpm; P < 0.001) |
| Cardiac Output | No Change | No Change |
| Systemic Vascular Resistance | Fall (-149 dyne/sec; P < 0.01) | No Change |
Mechanism of Action and Signaling Pathways
The distinct hemodynamic effects of these beta-blockers stem from their different interactions with adrenergic receptors.
This compound: Acts as a nonselective antagonist at beta-1 and beta-2 adrenergic receptors, similar to propranolol.[1] However, it also possesses intrinsic sympathomimetic activity (ISA) as a selective partial agonist at beta-2 adrenergic receptors, which mediates its vasodilatory effects.[1][7][8] This beta-2 agonism leads to the relaxation of vascular smooth muscle and a decrease in peripheral resistance.[1]
Atenolol and Metoprolol: These are cardioselective beta-blockers, meaning they have a higher affinity for beta-1 adrenergic receptors, which are predominantly located in the heart, than for beta-2 receptors found in the lungs and peripheral blood vessels.[4][9][10] By blocking beta-1 receptors, they reduce heart rate, myocardial contractility, and consequently, cardiac output, leading to a decrease in blood pressure.[4][5]
Below are diagrams illustrating the signaling pathways.
Experimental Protocols
The data presented in this guide is primarily derived from a comparative study involving hypertensive patients. A summary of the experimental protocol is provided below.
Study Design: A comparative study evaluating the hemodynamic effects of this compound versus the "cardioselective" beta-blockers atenolol and metoprolol.[4]
Participants: The study included 34 hypertensive patients for the this compound group and 21 hypertensive patients for the atenolol and metoprolol group.[4]
Treatment Protocol:
-
This compound Group: Received an initial acute dose of 400 mg, followed by subchronic treatment with a mean daily dose of 1,042 mg.[4]
-
Atenolol/Metoprolol Group: Received an initial acute dose of 50 mg of atenolol or 100 mg of metoprolol, followed by subchronic treatment.[4]
Hemodynamic Measurements: Hemodynamic parameters were measured at three time points:
-
Baseline (before treatment).[4]
-
After the acute first dose.[4]
-
After the subchronic treatment period.[4]
Measurements included mean arterial pressure (MAP), systemic vascular resistance index (SVRI), cardiac index (CI), and heart rate (HR).[4]
The workflow for this type of clinical trial is illustrated below.
Note: this compound was withdrawn from the market due to reports of hepatotoxicity.[11] This information is provided for research and comparative purposes.
References
- 1. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of antihypertensive action of this compound compared with that of "cardioselective" beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, penbutolol, alprenolol pindolol and bunitrolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of central and peripheral haemodynamic effects of this compound and atenolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1 and beta 2 adrenoceptors are involved in mediating vasodilation in the human coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of this compound on adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of cardioselectivity of metoprolol OROS and atenolol: a double-blind, placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atenolol vs Metoprolol: What You Need to Know [verywellhealth.com]
- 11. This compound – Chiralpedia [chiralpedia.com]
A Comparative Analysis of the Adrenoceptor Blocking Activities of Labetalol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenoceptor blocking activities of the four stereoisomers of labetalol (B1674207). Labetalol is a clinically significant antihypertensive agent known for its dual alpha- and beta-adrenoceptor antagonist properties. The pharmacological activity of labetalol is not evenly distributed among its four stereoisomers, which arise from two chiral centers in its chemical structure. Understanding the distinct pharmacological profiles of these isomers is crucial for structure-activity relationship studies and the development of more selective and efficacious therapeutic agents.
Quantitative Comparison of Adrenoceptor Blocking Activities
The adrenoceptor blocking potency of labetalol and its isomers has been quantified in various preclinical studies. The data presented below, primarily from in vivo studies in anesthetized dogs and in vitro isolated tissue preparations, highlights the stereoselectivity of these interactions. The antagonist potency is often expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | α1-Adrenoceptor Blocking Potency (pA2) | β1-Adrenoceptor Blocking Potency (pA2) | β2-Adrenoceptor Blocking Potency (pA2) | Reference |
| Labetalol (racemic mixture) | 6.5 - 7.0 | 7.8 - 8.2 | 7.3 - 7.7 | [1][2] |
| (R,R)-Labetalol (Dilevalol) | ~5.5 (weak activity) | 8.0 - 8.5 (most potent) | ~8.0 | [1][2][3] |
| (S,R)-Labetalol | 7.0 - 7.5 (most potent) | ~7.0 | ~6.5 | [1][2] |
| (R,S)-Labetalol | Intermediate activity | Intermediate activity | Intermediate activity | [1][2] |
| (S,S)-Labetalol | Weakest activity | Weakest activity | Weakest activity | [1][2] |
Summary of Findings:
-
Alpha-1 Adrenoceptor Blockade: The (S,R)-isomer of labetalol is the most potent antagonist at α1-adrenoceptors.[1][2] The racemic mixture, labetalol, exhibits significant α1-blocking activity, which is primarily attributed to this isomer.[1] The (R,R)-isomer (this compound) possesses only weak α1-blocking activity.[1][2][3]
-
Beta-Adrenoceptor Blockade: The (R,R)-isomer is the most potent and non-selective antagonist at both β1- and β2-adrenoceptors, accounting for nearly all of the beta-blocking activity of racemic labetalol.[1][2][4] The (S,R)-isomer also demonstrates some beta-blocking activity, though it is less potent than the (R,R)-isomer.[1][2] The (R,S) and (S,S) isomers are relatively weak antagonists at both alpha and beta-adrenoceptors.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the adrenoceptor blocking activities of labetalol isomers.
In Vivo Assessment in Anesthetized Dogs
This experimental model allows for the evaluation of the compounds' effects on cardiovascular parameters in a whole-animal system.
Protocol:
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., pentobarbitone sodium). The trachea is cannulated for artificial respiration. Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.
-
Cardiovascular Measurements: Arterial blood pressure and heart rate are continuously monitored.
-
Agonist Challenge: Dose-response curves are established for the pressor effects of the α1-agonist phenylephrine (B352888) and the chronotropic and vasodepressor effects of the β-agonist isoproterenol (B85558).
-
Antagonist Administration: A single intravenous dose of labetalol or one of its isomers is administered.
-
Post-Antagonist Agonist Challenge: The agonist dose-response curves are re-established at various time points after antagonist administration.
-
Data Analysis: The degree of blockade is quantified by determining the dose ratio (the ratio of the agonist dose required to produce a given response in the presence and absence of the antagonist). pA2 values are then calculated using the Arunlakshana and Schild method.[1]
In Vitro Assessment using Isolated Tissues
Isolated tissue preparations provide a controlled environment to study the direct interaction of the compounds with adrenoceptors without the influence of systemic physiological factors.
Protocol for Guinea-Pig Atria (β1-adrenoceptors):
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Measurement of Atrial Rate: The spontaneous beating rate of the atria is recorded.
-
Agonist-Induced Tachycardia: A cumulative concentration-response curve is obtained for the positive chronotropic effect of isoproterenol.
-
Antagonist Incubation: The tissues are incubated with a single concentration of labetalol or one of its isomers for a predetermined period (e.g., 60 minutes).
-
Post-Antagonist Agonist Response: The isoproterenol concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The shift in the concentration-response curve is used to calculate the pA2 value.[1]
Protocol for Guinea-Pig Tracheal Strips (β2-adrenoceptors):
-
Tissue Preparation: Tracheal strips from guinea pigs are mounted in an organ bath under tension.
-
Induction of Tone: The tracheal smooth muscle is contracted with an appropriate agent (e.g., histamine (B1213489) or carbachol).
-
Agonist-Induced Relaxation: A cumulative concentration-response curve is established for the relaxant effect of isoproterenol.
-
Antagonist Incubation and Post-Antagonist Response: The protocol follows the same steps as for the guinea-pig atria.
-
Data Analysis: pA2 values are calculated based on the shift in the isoproterenol concentration-response curve.[1]
Signaling Pathways and Experimental Workflow
Adrenoceptor Signaling Pathways
The differential blocking activities of labetalol isomers are a consequence of their stereoselective interaction with α1- and β1-adrenoceptors, which are coupled to distinct intracellular signaling cascades.
Caption: Adrenoceptor signaling pathways for α1 and β1 receptors.
Experimental Workflow for In Vitro Antagonist Potency Determination
The following diagram illustrates a typical workflow for determining the antagonist potency (pA2 value) of a labetalol isomer using an isolated tissue preparation.
Caption: Workflow for pA2 value determination in isolated tissues.
References
- 1. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Beta-Agonist Activity of Dilevalol, Pindolol, and Celiprolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-agonist activity, also known as intrinsic sympathomimetic activity (ISA), of three beta-blockers: dilevalol, pindolol (B1678383), and celiprolol (B1668369). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the nuanced pharmacological differences between these agents.
At a Glance: Comparative Pharmacodynamics
| Feature | This compound | Pindolol | Celiprolol |
| Primary Beta-Blockade | Non-selective (β1 and β2)[1][2] | Non-selective (β1 and β2)[3][4] | Selective β1[5][6] |
| Beta-Agonist Activity (ISA) | Selective β2-agonist[1][2] | Non-selective partial agonist (β1 and β2)[3] | Partial β2-agonist[5][6] |
| Reported Potency/Selectivity | Devoid of β1-agonist action; shows more β2-adrenoceptor selectivity than pindolol.[2][7] | Partial agonist at both β1 and β2 receptors.[3][8] | Described as a weak agonist at β2-adrenoceptors.[9] |
| Additional Properties | No clinically significant alpha-antagonist property.[1] | Possesses some serotonergic activity (5-HT1A partial agonist).[4] | Weak α2-receptor antagonist.[5] |
Quantitative Comparison of Beta-Agonist Effects
Direct head-to-head quantitative comparisons of the intrinsic activity (Emax) and potency (pD2 or ED50) of this compound, pindolol, and celiprolol from a single study are limited in the available literature. However, data from various preclinical models provide valuable insights into their relative beta-agonist profiles.
In Vivo Hemodynamic Effects
The following table summarizes the observed in vivo effects attributed to the beta-agonist activity of each compound in different animal models.
| Parameter | This compound | Pindolol | Celiprolol | Experimental Model |
| Effect on Heart Rate (at rest) | Slight increase[7] | Moderate to marked increase[7] | Dose-dependent increase | Pithed Rats[7] / Conscious Dogs[10] |
| Effect on Diastolic Blood Pressure | Marked reduction[7] | Hypotensive effect proportional to chronotropic effect[7] | Dose-dependent decrease | Pithed Rats[7] / Conscious Dogs[10] |
| HR12/TPR12 Ratio * | Not Reported | 0.61 ± 0.03 | 4.85 ± 2.63 | Conscious Dogs[10] |
*HR12/TPR12 Ratio: Ratio of doses that elicited a 12% change in heart rate (HR) versus a 12% change in total peripheral resistance (TPR). A higher ratio suggests a more preferential reduction in TPR (vasodilation) over an increase in heart rate.[10]
In Vitro Tracheal Relaxation
| Compound | Relative Relaxing Potency | Experimental Model |
| This compound | Approximately 4.7 times more potent than labetalol[7] | Isolated guinea-pig trachea (histamine-induced contracture)[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. This compound: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacologic properties of this compound, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 5. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Intrinsic beta-sympathomimetic activity of this compound, R, R-isomer of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial agonist activity of celiprolol as assessed in conscious unrestrained dogs in comparison with those of pindolol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Synthesis and Cardiovascular Properties of Labetalol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the four stereoisomers of labetalol (B1674207), a drug with both alpha- and beta-adrenergic blocking properties. Labetalol is a racemic mixture of four isomers, each exhibiting distinct pharmacological activities that contribute to its overall therapeutic effect. Understanding the properties of each isomer is crucial for the development of more selective and effective cardiovascular drugs.
Stereochemistry of Labetalol
Labetalol has two chiral centers, resulting in four stereoisomers: (R,R), (S,R), (S,S), and (R,S). The pharmacological activity of labetalal is not evenly distributed among these isomers. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the beta-adrenergic blockade, while the (S,R)-isomer is the most potent alpha-1 adrenergic antagonist. The (S,S) and (R,S) isomers are considered to be largely inactive.
Comparative Pharmacological Activity
The distinct pharmacological profiles of the labetalol isomers are summarized in the tables below. This data highlights the stereoselective nature of its interaction with adrenergic receptors.
Table 1: Adrenergic Receptor Binding Affinities (pA₂) of Labetalol Isomers
| Isomer | α₁-Adrenoceptor | β₁-Adrenoceptor | β₂-Adrenoceptor |
| (R,R)-Dilevalol | Weak antagonist | Potent antagonist | Potent antagonist |
| (S,R)-Labetalol | Potent antagonist | Moderate antagonist | Moderate antagonist |
| (S,S)-Labetalol | Weak antagonist | Weak antagonist | Weak antagonist |
| (R,S)-Labetalol | Moderate antagonist | Weak antagonist | Weak antagonist |
| Labetalol (Racemic) | Potent antagonist | Potent antagonist | Potent antagonist |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate higher antagonist potency. Specific pA₂ values are not consistently reported across the literature; this table reflects the relative potencies.
Table 2: Comparison of Cardiovascular Properties
| Property | (R,R)-Dilevalol | (S,R)-Labetalol | Labetalol (Racemic) | Propranolol (for comparison) |
| β-Blocking Potency | High (3-4 times labetalol) | Moderate | Moderate | High |
| α₁-Blocking Potency | Low | High (most potent isomer) | Moderate | None |
| Effect on Blood Pressure | Decrease | Decrease | Decrease | Decrease |
| Effect on Heart Rate | Decrease | Decrease | Decrease | Decrease |
| Effect on Peripheral Resistance | Decrease | Decrease | Decrease | Increase (initially) |
| Intrinsic Sympathomimetic Activity (ISA) | Negligible | Not reported | Negligible | None |
Experimental Protocols
Stereoselective Synthesis of Labetalol Isomers
A common method for obtaining the individual stereoisomers of labetalol involves the separation of the diastereomeric pairs followed by resolution of the enantiomers. A detailed protocol is outlined below.
Methodology:
-
Separation of Diastereomers (A and B): Labetalol hydrochloride is treated with a suitable base (e.g., sodium hydroxide) to yield the free base. The free base is then fractionally crystallized from a suitable solvent (e.g., methanol) to separate the two diastereomeric pairs, Diastereomer A ((R,R) and (S,S)) and Diastereomer B ((S,R) and (R,S)).
-
Resolution of Diastereomer A: Diastereomer A is treated with an optically active acid, such as (+)-di-p-toluoyl-D-tartaric acid, in a suitable solvent. The resulting diastereomeric salts are separated by fractional crystallization. The individual salts are then treated with a base to yield the optically pure (R,R)-labetalol (this compound) and (S,S)-labetalol.
-
Resolution of Diastereomer B: A similar resolution process is carried out on Diastereomer B using an appropriate optically active acid to yield (S,R)-labetalol and (R,S)-labetalol.
-
Purity Analysis: The enantiomeric purity of each isomer is determined using chiral high-performance liquid chromatography (HPLC).
Stereoselective Synthesis Workflow
Cardiovascular Properties Assessment
Radioligand Binding Assays for Adrenoceptor Affinity (pA₂ Determination):
-
Membrane Preparation: Membranes are prepared from tissues expressing the target adrenoceptor subtypes (e.g., rat cerebral cortex for α₁-adrenoceptors, rat heart for β₁-adrenoceptors, and rat lung for β₂-adrenoceptors).
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α₁-adrenoceptors, [³H]dihydroalprenolol for β-adrenoceptors) in the presence of increasing concentrations of the unlabeled labetalol isomer.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the inhibitor constant (Ki) is calculated. The pA₂ value is then determined from the Ki value.
In Vivo Hemodynamic Studies in Conscious Rats:
-
Animal Preparation: Male spontaneously hypertensive rats (SHR) are anesthetized, and catheters are implanted in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively. A telemetric device can also be implanted for continuous monitoring.
-
Drug Administration: After a recovery period, the conscious and freely moving rats are administered with a single intravenous dose of the labetalol isomer or vehicle.
-
Hemodynamic Monitoring: Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are continuously monitored before and after drug administration.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated and compared between the different isomers and the control group.
Signaling Pathways
The cardiovascular effects of labetalol isomers are mediated through their interaction with α₁-, β₁-, and β₂-adrenergic receptors, which in turn activate distinct intracellular signaling pathways.
Adrenergic Receptor Signaling Pathways
α₁-Adrenergic Receptor Signaling: The (S,R)-isomer of labetalol is a potent antagonist at α₁-adrenergic receptors.[1][2][3] These receptors are coupled to Gq proteins.[4] Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC lead to smooth muscle contraction and vasoconstriction.[4] By blocking this pathway, (S,R)-labetalol induces vasodilation and lowers blood pressure.
β₁ and β₂-Adrenergic Receptor Signaling: The (R,R)-isomer, this compound, is a potent antagonist of both β₁ and β₂-adrenergic receptors.[2][3] These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins. In the heart (predominantly β₁ receptors), this leads to increased heart rate and contractility. In smooth muscle (predominantly β₂ receptors), this pathway leads to relaxation, causing vasodilation and bronchodilation. This compound's antagonism of β₁-receptors is the primary mechanism for its heart rate and contractility-lowering effects.
Conclusion
The stereoisomers of labetalol possess distinct and clinically relevant pharmacological properties. The (R,R)-isomer, this compound, is a potent beta-blocker, while the (S,R)-isomer is a potent alpha-blocker.[1][2][3] The other two isomers are largely inactive. This stereoselectivity provides a clear rationale for the development of single-isomer drugs to achieve more targeted therapeutic effects and potentially reduce side effects. The antihypertensive effect of racemic labetalol is a result of the combined actions of its active isomers, leading to a reduction in both cardiac output and peripheral resistance. Further research into the specific contributions of each isomer and their unique signaling pathways will continue to inform the design of novel cardiovascular therapies.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the haemodynamic effects of labetalol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of labetalol, an alpha and beta adrenergic blocking agent, in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol's Antihypertensive Efficacy Validated in Placebo-Controlled Trials
A comprehensive review of clinical data demonstrates dilevalol's effectiveness in reducing blood pressure compared to placebo and other beta-blockers. This guide provides an objective comparison of this compound's performance, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.
This compound, a nonselective beta-blocker with selective beta-2 receptor agonist activity, has shown significant antihypertensive effects in a variety of placebo-controlled and comparative clinical trials. Its unique mechanism of action, which combines beta-blockade with vasodilation, distinguishes it from other agents in its class. This guide summarizes the quantitative data on blood pressure reduction, details the experimental protocols of pivotal studies, and illustrates the drug's signaling pathway and typical clinical trial workflow.
Comparative Antihypertensive Effects of this compound
Clinical studies have consistently demonstrated this compound's superiority over placebo in reducing both systolic and diastolic blood pressure. Furthermore, its efficacy has been shown to be comparable to that of other established antihypertensive agents, including propranolol (B1214883), atenolol (B1665814), and metoprolol (B1676517).
Data from Placebo-Controlled Trials
| Treatment Group | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population | Reference |
| This compound | 100-400 mg/day | 12 | 5 | Isolated Systolic Hypertension | [1] |
| Placebo | - | - | - | Isolated Systolic Hypertension | [1] |
| This compound (IV) | 125 mg (cumulative) | 11 | 9 | Moderate Hypertension | [2] |
| Placebo (IV) | - | 2 | 1 | Moderate Hypertension | [2] |
| This compound | 200-800 mg/day | Statistically Significant vs. Placebo | Statistically Significant vs. Placebo | Mild Hypertension | [3] |
| Placebo | - | - | - | Mild Hypertension | [3] |
Data from Comparative Trials
| Treatment Group | Dosage | Mean Arterial Pressure Reduction | Key Findings | Study Population | Reference |
| This compound | 50-200 mg/day | Significant Reduction | This compound significantly reduced mean arterial and venous pressure. | Essential Hypertension | [4] |
| Propranolol | 60-90 mg/day | No Significant Change | Propranolol did not significantly change mean arterial pressure. | Essential Hypertension | [4] |
| This compound | 200-1600 mg | - | Modest reduction in Left Ventricular (LV) mass. | Non-elderly Hypertensive Patients | [5] |
| Metoprolol | 100-400 mg | - | No significant reduction in LV mass. | Non-elderly Hypertensive Patients | [5] |
| This compound | 100-800 mg | - | LV function better preserved than with atenolol. | Elderly Hypertensive Patients | [5] |
| Atenolol | 50-100 mg | - | - | Elderly Hypertensive Patients | [5] |
Experimental Protocols
The clinical validation of this compound's antihypertensive effects has been established through a series of rigorously designed, double-blind, placebo-controlled, and comparative clinical trials. While specific parameters varied between studies, a general methodology was followed to ensure the reliability and validity of the findings.
Study Design: Most studies were randomized, double-blind, and placebo-controlled, often with a parallel-group or crossover design.[1][2][3] An initial placebo run-in period, typically lasting 4 weeks, was common to establish a stable baseline blood pressure and ensure patient compliance.[3]
Participant Population: Participants were typically adults diagnosed with mild to moderate essential hypertension.[3] Specific studies also focused on populations with isolated systolic hypertension or elderly patients.[1][5] Key inclusion criteria often included a supine diastolic blood pressure within a specified range (e.g., 95-115 mmHg).
Intervention: Participants were randomly assigned to receive either this compound, a placebo, or a comparator antihypertensive agent. The dosage of this compound and comparator drugs was often titrated over a period of several weeks to achieve a target blood pressure, typically a supine diastolic blood pressure below 90 mmHg or a reduction of at least 10 mmHg from baseline.[3] Dosing was generally once daily.
Blood Pressure Measurement: Blood pressure was the primary efficacy endpoint and was measured at regular intervals throughout the studies. Measurements were typically taken in both the supine and standing positions to assess for postural hypotension. In some studies, 24-hour ambulatory blood pressure monitoring was also employed to evaluate the consistency of the antihypertensive effect over the entire dosing interval.[1]
Statistical Analysis: The primary analysis focused on the change in systolic and diastolic blood pressure from baseline to the end of the treatment period. Statistical comparisons were made between the this compound group and the placebo or active comparator group to determine the significance of the observed differences.
Visualizing the Mechanism and a Typical Study Workflow
To better understand this compound's mode of action and the structure of the clinical trials that validated its efficacy, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Generalized workflow of a this compound clinical trial.
References
- 1. A comparison of this compound and placebo in the management of isolated systolic hypertension using ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of intravenous this compound with placebo in moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of once-daily this compound in patients with mild hypertension: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and propranolol on hemodynamics in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, metoprolol and atenolol on left ventricular mass and function in nonelderly and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dilevalol and Propranolol in Preclinical Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and hemodynamic effects of dilevalol and propranolol (B1214883), two beta-adrenoceptor antagonists, in established experimental models of hypertension. The information presented is intended to support further research and drug development efforts in the field of cardiovascular therapeutics.
Executive Summary
This compound, the R,R'-isomer of labetalol (B1674207), and propranolol are both nonselective beta-blockers used in the management of hypertension. However, this compound possesses an additional pharmacological property: selective beta-2 adrenergic agonism, which contributes to its vasodilatory effects. This guide synthesizes preclinical data from studies utilizing spontaneously hypertensive rats (SHR) and renal hypertensive rat models to objectively compare the antihypertensive efficacy and mechanisms of action of these two compounds.
The data indicates that this compound's dual mechanism of action—beta-blockade and beta-2-mediated vasodilation—results in a reduction in blood pressure primarily through a decrease in systemic vascular resistance, with a minimal effect on cardiac output. In contrast, propranolol, a pure beta-blocker, lowers blood pressure by reducing cardiac output, which can be accompanied by an initial increase in total peripheral resistance.
Comparative Hemodynamic and Pharmacological Data
The following tables summarize the quantitative effects of this compound and propranolol on key hemodynamic parameters and plasma renin activity in hypertensive animal models.
Note: Data presented for this compound and propranolol in the Spontaneously Hypertensive Rat (SHR) model are derived from separate studies. Direct comparison should be made with caution.
Table 1: Effects on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound | Propranolol |
| Dose | 3 mg/kg, i.v. | 1-5 mg/kg, acute i.v. |
| Mean Arterial Pressure (MAP) | Reduction of 58 mmHg[1] | Initial transient effect, followed by a sustained decrease after 4 hours[2] |
| Heart Rate (HR) | Not significantly affected[3] | Immediate decrease[2] |
| Cardiac Output (CO) | Not significantly changed[1] | Immediate decrease[2] |
| Systemic Vascular Resistance (SVR) | Reduction of 171 dyne.sec.cm-5/100g[1] | Sharp initial increase, returning to control after 4 hours[2] |
Table 2: Comparative Effects on Hemodynamics in Human Volunteers at Rest
| Parameter | This compound (400 mg, single oral dose) | Propranolol (80 mg, single oral dose) |
| Cardiac Output (CO) | Tendency to increase | -27% (at 2 hours)[1] |
| Total Peripheral Resistance (TPR) | -7% (at 2 hours)[1] | Tendency to increase[1] |
Table 3: Effects on Plasma Renin Activity
| Drug | Hypertensive Model | Effect on Plasma Renin Activity |
| This compound | Healthy Volunteers | Tendency to decrease[1] |
| Propranolol | Renal Hypertensive Rats | Significantly lower than in untreated hypertensive rats[4] |
| Propranolol | Hypertensive Patients | Sustained suppression[5] |
Mechanisms of Action
This compound: A Dual-Action Antihypertensive
This compound is a nonselective beta-adrenoceptor antagonist with a unique additional property of being a selective beta-2 adrenoceptor agonist.[6][7] This dual mechanism contributes to its antihypertensive effect.
-
Beta-Blockade (Nonselective): Like propranolol, this compound blocks beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart leads to a decrease in heart rate and cardiac contractility.
-
Beta-2 Agonism (Selective): this compound's distinct feature is its ability to stimulate beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of blood vessels.[3][8] This stimulation leads to vasodilation, thereby reducing systemic vascular resistance and lowering blood pressure.[6][7]
Propranolol: A Conventional Beta-Blocker
Propranolol is a nonselective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 receptors.[2] Its primary antihypertensive effects are achieved through:
-
Cardiac Effects: By blocking beta-1 receptors in the heart, propranolol reduces heart rate and myocardial contractility, leading to a decrease in cardiac output.[2]
-
Renin-Angiotensin System Inhibition: Propranolol inhibits the release of renin from the kidneys, which in turn downregulates the renin-angiotensin-aldosterone system (RAAS). This leads to reduced formation of angiotensin II, a potent vasoconstrictor, and decreased aldosterone (B195564) secretion, resulting in reduced sodium and water retention.
Signaling Pathways
The distinct mechanisms of this compound and propranolol can be visualized through their respective signaling pathways.
Experimental Protocols
The following sections detail the methodologies for the key hypertensive models cited in this guide.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension.
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Induction of Hypertension: Hypertension develops spontaneously in SHR, typically beginning at 5-6 weeks of age and becoming well-established by 10-12 weeks.
-
Drug Administration:
-
This compound: Administered intravenously (i.v.) or orally (p.o.) at specified doses.
-
Propranolol: Administered intravenously (i.v.), subcutaneously (s.c.), or orally (p.o.) in drinking water or by gavage.
-
-
Hemodynamic Measurements: Blood pressure is typically measured via intra-arterial catheters for direct and continuous monitoring or non-invasively using the tail-cuff method. Cardiac output and vascular resistance are determined using techniques such as thermodilution or Doppler flow probes.
Renal Hypertensive (Goldblatt) Rat Model
This model mimics renovascular hypertension. The "two-kidney, one-clip" (2K1C) Goldblatt model is a common variant.
-
Animal Strain: Typically normotensive strains such as Sprague-Dawley or Wistar rats.
-
Induction of Hypertension:
-
Anesthesia is induced in the rat.
-
A flank incision is made to expose one of the renal arteries.
-
A silver clip or ligature is placed around the renal artery to partially constrict it, reducing blood flow to that kidney. The contralateral kidney remains untouched.
-
This unilateral renal ischemia leads to activation of the renin-angiotensin-aldosterone system and a subsequent rise in blood pressure.
-
-
Drug Administration: Similar to the SHR model, drugs are administered via various routes (i.v., p.o., s.c.) after the establishment of hypertension.
-
Hemodynamic and Plasma Renin Measurements: Blood pressure is monitored as in the SHR model. Blood samples are collected to measure plasma renin activity.
Conclusion
The preclinical data from hypertensive rat models suggest that this compound and propranolol lower blood pressure through distinct hemodynamic mechanisms. This compound's combined beta-blocking and vasodilating properties offer a different therapeutic profile compared to the conventional beta-blockade of propranolol. These findings provide a basis for further investigation into the potential applications of these compounds in different hypertensive populations and for the development of novel antihypertensive agents with tailored mechanisms of action. Researchers are encouraged to consider these differences when designing future studies and interpreting results.
References
- 1. Comparison of the effects of this compound and propranolol on systemic and regional haemodynamics in healthy volunteers at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenergic receptor blocking drugs, hypertension and plasma renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antihypertensive effects of propranolol and metoprolol in DOC-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound compared with propranolol and placebo for systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of labetalol and propranolol in healthy men at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemodynamic effects of beta-blocking compounds possessing vasodilating activity: a review of labetalol, prizidilol, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propranolol, renin and hypertension: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilevalol's Impact on Plasma Renin Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dilevalol's effect on plasma renin activity (PRA) relative to other beta-blockers. The information is compiled from various clinical studies to offer an objective overview supported by experimental data.
This compound, the R,R-isomer of labetalol (B1674207), is a nonselective beta-adrenergic antagonist with additional selective beta-2-adrenergic agonism and alpha-receptor blocking properties.[1][2][3] Its multifaceted mechanism of action contributes to its antihypertensive effects, which include a notable impact on the renin-angiotensin-aldosterone system (RAAS). A key aspect of this interaction is the reduction of plasma renin activity. Clinical studies have consistently demonstrated that this compound significantly decreases PRA in patients with essential hypertension.[4]
Comparative Effects of Beta-Blockers on Plasma Renin Activity
To contextualize the effects of this compound, this section compares its impact on PRA with that of other commonly used beta-blockers: labetalol (its racemic mixture), metoprolol (B1676517), atenolol (B1665814), and propranolol (B1214883). It is important to note that the following data are compiled from different studies, and direct head-to-head comparative trials with this compound focusing specifically on PRA are limited. Variations in study design, patient populations, and assay methodologies should be considered when interpreting these results.
| Drug | Dosage | Duration of Treatment | Change in Plasma Renin Activity (PRA) | Reference |
| This compound | 100 mg once daily | 6 weeks | Significantly decreased | [4] |
| Labetalol | Not specified | Not specified | -2.5 ± 4.65 ng/mL/hr | [5] |
| Metoprolol | 200-400 mg/day | 1 week | 48% decrease | [6] |
| Metoprolol | 2.9 to 5.4 mg/kg | 5 weeks | 67-71% decrease | [7] |
| Atenolol | Not specified | 48 weeks | Decrease from 1.0 ± 0.6 to 0.7 ± 0.6 ng/mL x h | [8] |
| Propranolol | Not specified | Long-term | Sustained suppression | [9] |
Experimental Protocols
The quantitative data presented above were primarily obtained through two established methods for measuring plasma renin activity: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Radioimmunoassay (RIA) for Plasma Renin Activity
This traditional method involves the following key steps:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (typically EDTA) and kept chilled to prevent in vitro renin activity. Plasma is then separated by centrifugation.
-
Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours). During this incubation, renin in the plasma acts on its substrate, angiotensinogen, to produce angiotensin I. A parallel sample is kept at 0-4°C to serve as a blank, where enzymatic activity is minimal.
-
Immunoassay: The amount of angiotensin I generated is quantified using a competitive radioimmunoassay. This involves incubating the plasma extract with a known amount of radiolabeled angiotensin I and a specific antibody. The unlabeled angiotensin I from the sample competes with the radiolabeled version for antibody binding sites.
-
Quantification: The radioactivity of the antibody-bound fraction is measured. The concentration of angiotensin I in the sample is inversely proportional to the measured radioactivity and is determined by comparison with a standard curve. PRA is typically expressed as the mass of angiotensin I generated per unit of plasma volume per unit of time (e.g., ng/mL/hr).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Renin Activity
A more modern and highly specific method, LC-MS/MS, involves these general steps:
-
Sample Collection and Angiotensin I Generation: Similar to the RIA method, plasma is collected and incubated at 37°C to generate angiotensin I.
-
Sample Preparation: The plasma sample undergoes a protein precipitation step to remove larger proteins. This is often followed by solid-phase extraction (SPE) to purify and concentrate the angiotensin I.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The components of the sample are separated as they pass through a column, with angiotensin I eluting at a specific time.
-
Mass Spectrometric Detection: The eluate from the chromatography column is introduced into a tandem mass spectrometer. The instrument ionizes the angiotensin I molecules and then fragments them. Specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification.
-
Quantification: The amount of angiotensin I is determined by comparing the signal intensity to that of a known concentration of an internal standard (often a stable isotope-labeled version of angiotensin I). PRA is then calculated based on the amount of angiotensin I generated over the incubation period.
Visualized Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for PRA measurement.
Caption: The Renin-Angiotensin-Aldosterone System and this compound's Point of Intervention.
Caption: Experimental Workflow for Plasma Renin Activity (PRA) Measurement.
References
- 1. Effect of propranolol on cyclic AMP excretion and plasma renin activity in labile essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an overview of its clinical pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of this compound is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an R, R-isomer of labetalol, on blood pressure and renal function in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of alpha, beta blocker, labetol on the angiotensin renin system in arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of metoprolol on blood pressure and plasma renin activity in thiazide-resistant hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma levels and effects of metoprolol on blood pressure, adrenergic beta receptor blockade, and plasma renin activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term effects of irbesartan and atenolol on the renin-angiotensin-aldosterone system in human primary hypertension: the Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus Atenolol (SILVHIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-blockers and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dilevalol: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Dilevalol, a clear understanding of the proper disposal procedures is paramount to protect both personnel and the environment. This guide provides essential, step-by-step information for the responsible management of this compound waste.
This compound, the (R,R)-isomer of Labetalol, is a beta-adrenergic antagonist.[1][2] As with many pharmaceutical agents, improper disposal can lead to environmental contamination and potential harm.[3][4] Adherence to federal, state, and local regulations is therefore not just a best practice, but a legal requirement. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating pharmaceutical waste.[3][5]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedures for managing this compound waste in a laboratory setting. This process is designed to ensure safety and compliance with general hazardous waste regulations.
1. Waste Characterization:
The first crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is typically considered hazardous if it meets one or more of the characteristics defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, or toxicity. Unused, pure this compound may be classified as a P- or U-listed hazardous waste, depending on its formulation and concentration. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.
2. Segregation and Accumulation:
Proper segregation of chemical waste is fundamental to safe laboratory practice.
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. The label should include the chemical name ("this compound Waste"), the hazard characteristics (e.g., "Toxic"), and the accumulation start date.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react dangerously.
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, under the control of the laboratory personnel, and away from drains and sources of ignition.
3. Personal Protective Equipment (PPE):
When handling this compound waste, appropriate PPE is essential to minimize exposure.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect against splashes.
4. Disposal of Empty Containers:
Containers that once held this compound must be properly managed to prevent the release of residues.
-
Triple Rinsing: For containers that held liquid formulations, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Solid Residue: Containers with solid residues that cannot be removed are typically managed as hazardous waste.
-
Defacing Labels: Before disposing of a non-hazardous, empty container, all labels should be defaced or removed to prevent misuse.
5. Final Disposal:
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste vendor.
-
Licensed Vendor: Your institution's EHS department will have a contract with a certified hazardous waste disposal company. This is the only acceptable route for the final disposal of laboratory-generated pharmaceutical waste.[5]
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste, as it ensures complete destruction of the active compounds.[5]
-
Landfill: Disposal in a sanitary landfill is generally not an acceptable practice for pharmaceutical waste from a laboratory and is prohibited for hazardous waste.
-
Sewer Disposal: Flushing this compound waste down the drain is strictly prohibited.[4][5] This practice can lead to the contamination of waterways.
Quantitative Data Summary
| Waste Generator Category | Monthly Hazardous Waste Generation | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 1 kg of acute hazardous waste; and ≤ 100 kg of non-acute hazardous waste | No federal time limit, but state limits may apply |
| Small Quantity Generator (SQG) | > 100 kg but < 1,000 kg of non-acute hazardous waste | 180 days (or 270 days if waste must be transported > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1 kg of acute hazardous waste; or ≥ 1,000 kg of non-acute hazardous waste | 90 days |
Note: This table is a summary of federal regulations. State regulations may vary.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and your EHS department for guidance tailored to your location and facilities.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
